5-Bromo-1H-indole-2-carboxylic acid

Catalog No.
S664945
CAS No.
7254-19-5
M.F
C9H6BrNO2
M. Wt
240.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-indole-2-carboxylic acid

CAS Number

7254-19-5

Product Name

5-Bromo-1H-indole-2-carboxylic acid

IUPAC Name

5-bromo-1H-indole-2-carboxylic acid

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)

InChI Key

YAULOOYNCJDPPU-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-Bromoindole-2-carboxylicacid;5-Bromo-1H-indole-2-carboxylicacid;7254-19-5;5-bromo-2-indolecarboxylicacid;YAULOOYNCJDPPU-UHFFFAOYSA-N;1H-Indole-2-carboxylicacid,5-bromo-;NSC73384;PubChem1663;zlchem1343;AC1L5LCE;ACMC-1BB5X;AC1Q1H9T;AC1Q73TF;B2761_ALDRICH;Oprea1_523989;B2761_SIGMA;CHEMBL22435;SCHEMBL378196;5-bromoindolecarboxylicacid;STOCK4S-19069;CTK2H7127;ZLE0121;MolPort-000-001-826;ZINC402742;ACT02546

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(=O)O

The exact mass of the compound 5-Bromoindole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73384. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-bromo-1H-indole-2-carboxylate crystal structure planar

Author: Smolecule Technical Support Team. Date: February 2026

Core Structural Data

The table below summarizes the available structural and chemical data for methyl 5-bromo-1H-indole-2-carboxylate and the closely related 5-bromo-1H-indole-2-carboxylic acid.

Property Methyl 5-bromo-1H-indole-2-carboxylate [1] [2] This compound [3]
CAS Number 7254-19-5
Molecular Formula C₁₀H₈BrNO₂ [1] C₉H₆BrNO₂ [3] [4]
Molecular Weight 240.05 g/mol [3] [4]
Crystal Structure Planar indole ring system [2] Information not available in search results
Key Interactions Intermolecular hydrogen bonds stabilize the crystal structure [2] Can form dimers via dual O–H···O hydrogen bonds [5]
Synthesis Information not available in search results From ethyl 5-bromoindole-2-carboxylate via hydrolysis; 91% yield, ≥96% purity [4]
Calculated logP Information not available in search results Consensus: 2.29 [3]
Calculated Solubility Information not available in search results ~0.05 mg/mL (ESOL) [3]

Experimental Insights

While a detailed crystallization protocol for the methyl ester was not located, research on similar 5-haloindole-2-carboxylic acids provides context on their solid-state behavior [5].

  • Dimer Formation: A single-crystal X-ray diffraction study on 5-fluoro-1H-indole-2-carboxylic acid found that molecules form centrosymmetric dimers in the crystal via pairs of strong, linear O–H···O hydrogen bonds [5].
  • Planar Ribbon Structures: These dimers can further assemble into planar ribbons through additional hydrogen bonds. The nitrogen atom of the pyrrole ring does not participate in hydrogen bonding in the fluoro-derivative crystal [5].
  • Computational Models: DFT calculations on 5-haloindoles (F, Cl, Br) identified several possible dimer structures stabilized by O–H···O and/or N–H···O hydrogen bonds, with the O–H···O dimer being the most stable for the 5-bromo variant [5].

Synthesis Procedure

For the related this compound, one synthesis is described [4]:

  • Reaction: A mixture of ethyl 5-bromoindole-2-carboxylate (134 g) and sodium hydroxide in methanol and water was heated under reflux for 0.5 hours [4].
  • Work-up: The solution was cooled to 40°C, and the pH was adjusted to 3-4 by slowly adding a 10% hydrochloric acid solution [4].
  • Isolation: The resulting off-white solid was isolated by filtration, yielding 109.1 g (91%) of a product with ≥96% purity by HPLC [4].

Molecular Relationships Visualized

The following diagram maps the relationship between methyl 5-bromo-1H-indole-2-carboxylate, its hydrolysis product, and its related analogues studied in the literature, based on the search results [5] [4].

G MethylEster Methyl 5-bromo-1H-indole-2-carboxylate CarboxylicAcid This compound CarboxylicAcid->MethylEster Esterification HaloAnalogues 5-Haloindole-2-carboxylic Acid Analogues (X = F, Cl) CarboxylicAcid->HaloAnalogues Comparative Studies [3] EthylEster Ethyl 5-bromoindole-2-carboxylate (Precursor) EthylEster->CarboxylicAcid Hydrolysis [8]

> Diagram showing the chemical relationship and synthesis pathway of 5-bromo-1H-indole-2-carboxylate and its analogues.

Conclusion

Available data confirms the planar structure of methyl 5-bromo-1H-indole-2-carboxylate stabilized by intermolecular hydrogen bonds [2]. Its structure is analogous to other 5-haloindole-2-carboxylic acids that form dimers, though experimental crystal structure details for the bromo-methyl ester are limited [5].

References

indole ring system sp2-hybridization nitrogen

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Experimental Analysis

A deep understanding of indole chemistry is crucial for designing novel therapeutic agents. The following diagram illustrates a general workflow for the synthesis and subsequent experimental evaluation of indole derivatives, particularly in catalytic processes like Hydrodenitrogenation (HDN), which provides insights into their stability and reactivity.

G cluster_syn Synthesis cluster_anal Analysis & Characterization cluster_hdn Experimental Reactivity (e.g., HDN) Synthesis Synthesis Analysis Analysis Synthesis->Analysis HDN_Application HDN_Application Analysis->HDN_Application S1 Catalytic Cyclization (e.g., PtCl4, Pd(OAc)2) A1 Structural Confirmation (NMR, X-ray Crystallography) S1->A1 S2 C-H Amination (e.g., PISA reagent) S2->A1 S3 Metal-Free Cyclization (e.g., t-BuOK/DMF) S3->A1 A2 Electronic Property Analysis (DFT Calculations) A1->A2 H1 Reaction on Catalyst (e.g., NiMo/γ-Al₂O₃) A2->H1 H2 Product Analysis & Monitoring (Identify intermediates and products) H1->H2 H3 Mechanistic Study (Determine rate-influencing steps) H2->H3

Workflow for indole synthesis, analysis, and reactivity testing

Modern Synthetic Methodologies

Recent advances focus on efficient, catalytic synthesis of indole derivatives [1]:

  • Catalytic Hydroamination: Using PtCl₄ to promote the cyclization of 2-alkynylanilines [1].
  • Palladium-Catalyzed Aerobic Cyclization: Pd/t-BuONO catalyzes the cycloisomerization of o-allylanilines using molecular oxygen as a clean terminal oxidant [1].
  • C-H Amination in Water: Employing a water-soluble hypervalent iodine(III) reagent PISA for intramolecular C-H amination [1].
  • Transition Metal-Free Synthesis: Using a t-BuOK/DMF system for cyclization, advantageous for synthesizing halogenated indoles without dehalogenation [1].
Probing Reactivity: HDN as an Experimental Model

Hydrodenitrogenation (HDN) studies provide a practical experimental model to understand how the indole system behaves under reaction conditions. Key experimental insights include [2]:

  • Rapid Hydrogenation: The nitrogen-containing ring of indole undergoes fast hydrogenation to form dihydro-indole (DHI).
  • C-N Bond Cleavage: DHI can directly cleave its C-N bond to form o-ethyl aniline, a key step in nitrogen removal.
  • DFT Calculations: Density Functional Theory (DFT) calculations on a Ni-Mo-S cluster model of the catalyst surface help elucidate the reaction pathway, indicating that the energy barrier for the hydrogenation steps is generally below 130 kJ·mol⁻¹ [2].

Applications in Drug Development

The indole scaffold is a privileged structure in anticancer drug discovery. Its ability to interact with diverse biological targets stems from its unique electronic properties. The table below highlights key indole-based drugs and their mechanisms of action.

Drug Name Primary Target Indole's Role / Key Interaction
Sunitinib Multiple Receptor Tyrosine Kinases Serves as the core scaffold for target binding [1].
Alectinib Anaplastic Lymphoma Kinase (ALK) The indole system is crucial for high selectivity and potency [1].
Panobinostat Histone Deacetylase (HDAC) Acts as a surface-binding cap group, interacting with the enzyme periphery via its hydrophobic aromatic ring [1].
Osimertinib Epidermal Growth Factor Receptor (EGFR) The indole moiety is part of the molecule designed to target specific EGFR mutations [1].

The indole nitrogen's sp2-hybridization and the orientation of its lone pair are not just theoretical concepts but have direct, practical consequences in drug design. These features influence the molecule's planarity, dipole moment, and ability to engage in hydrogen bonding as a hydrogen bond acceptor, all of which are critical for molecular recognition and binding to protein targets [1] [3].

References

Physicochemical Properties of 5-Bromo-1H-indole-2-carboxylic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core physicochemical data for 5-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5), a key intermediate in medicinal chemistry [1] [2].

Property Value Conditions / Notes
CAS Registry Number 7254-19-5 -
Molecular Formula C₉H₆BrNO₂ -
Molecular Weight 240.05 g/mol -
Melting Point 287 - 288 °C Observed experimental range [1] [3] [2].
Density 1.838 ± 0.06 g/cm³ Predicted value [1] [2].
Boiling Point 470.9 ± 25.0 °C Predicted [1] [2].
pKa 4.25 ± 0.30 Predicted [1] [2].
LogP (Consensus) 2.29 Measure of lipophilicity [4].
Water Solubility (ESOL) 0.052 mg/mL Classified as "Soluble" [4].
Topological Polar Surface Area (TPSA) 53.09 Ų -

Synthetic Methodology: Hydrolysis of Ethyl 5-Bromoindole-2-carboxylate

A high-yielding, industrially relevant synthesis involves the hydrolysis of the corresponding ethyl ester [5].

Detailed Experimental Procedure
  • Reaction Equation: The one-step conversion from the ester to the final carboxylic acid is shown below:

G A Ethyl 5-Bromoindole-2-carboxylate B This compound A->B  (1) Hydrolysis   A->B  (2) Acidification   C NaOH (aq), Methanol Reflux, 0.5 hour D 10% HCl pH 3-4, 40 °C

Synthesis of this compound from its ethyl ester.

  • Step 1 — Hydrolysis:
    • Reaction Charge: 134 g (0.5 mol) of ethyl 5-bromoindole-2-carboxylate was dissolved in a solvent mixture of 183 mL methanol and 183 mL water [5].
    • Reaction: 31.25 g of sodium hydroxide was added, and the mixture was heated under reflux for 30 minutes [5].
  • Step 2 — Isolation and Purification:
    • Acidification: The reaction mixture was cooled to 40°C, and the pH was adjusted to 3-4 by the slow, dropwise addition of 10% hydrochloric acid, precipitating the product [5].
    • Filtration: The solid was collected by filtration, yielding 109.1 g of an off-white solid [5].
    • Yield and Purity: This procedure affords the product in 91% yield with a high purity of ≥96% as determined by HPLC [5].

Pharmaceutical Applications and Biological Relevance

This compound serves as a versatile building block in synthesizing biologically active molecules. Its applications include [1] [6] [2]:

  • HIV-1 Integrase Strand Transfer Inhibitors (INSTIs): Serves as a metal-binding scaffold chelating Mg²⁺ ions in the enzyme's active site [7].
  • Tubulin Polymerization and Cancer Cell Growth Inhibitors [1] [6] [2].
  • Factor Xa Inhibitors (anticoagulants) [1] [6] [2].
  • Dual PPARγ/δ Agonists (for metabolic diseases) [1] [6] [2].
  • Indoleamine 2,3-Dioxygenase (IDO) Inhibitors [1] [6] [2].
  • Matrix Metalloproteinase-13 (MMP-13) Inhibitors (for arthritis) [1] [6] [2].
  • BTK Inhibitor Intermediate [8].

Mechanism in HIV-1 Integrase Inhibition

Research indicates the indole-2-carboxylic acid scaffold is a promising starting point for developing novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). The proposed mechanism of action involves [7]:

  • Metal Chelation: The nitrogen of the indole ring and the oxygen atoms of the 2-carboxylic acid group form critical interactions, chelating the two Mg²⁺ ions in the enzyme's active site [7].
  • π-Stacking Interaction: The aromatic indole core engages in a π-stacking interaction with the 3'-terminal adenosine (dA21) of the viral DNA [7].

G Inhibitor This compound Derivative Mg1 Mg²⁺ Ion Inhibitor->Mg1 Chelation via Indole N & COO⁻ Mg2 Mg²⁺ Ion Inhibitor->Mg2 Chelation via Indole N & COO⁻ DNA Viral DNA (dA21) Inhibitor->DNA π-π Stacking Interaction Enzyme HIV-1 Integrase (Active Site) Enzyme->Mg1 Enzyme->Mg2

Proposed binding mode of indole-2-carboxylic acid derivatives inhibiting HIV-1 Integrase.

Safety and Handling Information

Please adhere to the following safety guidelines when handling this compound:

  • GHS Hazard Statements:
    • H315: Causes skin irritation [4] [1].
    • H319: Causes serious eye irritation [4] [1].
    • H335: May cause respiratory irritation [4] [1].
  • Precautionary Measures: Use adequate personal protective equipment (PPE) including eyeshields, gloves, and type N95 (US) respirators [6].
  • Storage: Store at -20°C [1] [6] [2].

References

indole-2-carboxylic acid metal binding group Mg2+ chelation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Metal Chelation

The metal-binding capability of indole-2-carboxylic acid is central to its biological activity. The design strategy exploits the specific chemical structure of the indole ring to create a chelating core [1] [2].

G A Indole-2-carboxylic Acid B Nitrogen Atom (in Indole Ring) A->B C Oxygen Atoms (in Carboxyl Group) A->C D Two Mg²⁺ Ions B->D Chelates C->D Chelates E Active Site of HIV-1 Integrase D->E Located in

The diagram above illustrates the chelation relationship. Computational docking studies into the HIV-1 integrase active site (PDB ID: 6PUY) confirm that the indole nitrogen and the oxygen atoms of the 2-carboxyl group together chelate the two catalytic Mg²⁺ ions, which are coordinated by the DDE motif (Asp64, Asp116, and Glu152) of the enzyme [1] [2]. This bis-bidentate chelation is a critical mechanism for inhibiting the enzyme's function.

Quantitative Biological Activity Data

The table below summarizes the inhibitory activity (IC₅₀) and cytotoxicity (CC₅₀) for key compounds discussed in the 2024 study, demonstrating the potency of optimized derivatives [1] [2].

Compound IC₅₀ (μM) ± SD [a] CC₅₀ (μM) [b]
Indole-2-carboxylic acid (1) 32.37 ± 4.51 >80
4a 10.06 ± 0.56 >80
4b 10.18 ± 0.67 >80
16h 8.68 ± 0.77 >80
16j 9.67 ± 0.89 >80
17a 3.11 ± 0.18 >80
17b 6.67 ± 0.51 >80
Raltegravir (RAL) 0.06 ± 0.04 >80

Notes: [a] IC₅₀: Concentration required to inhibit the strand-transfer step of integration by 50%. [b] CC₅₀: Concentration that inhibits the proliferation of MT-4 cells by 50%.

Structural Optimization Strategies

The initial hit compound, indole-2-carboxylic acid, was optimized to enhance potency through three strategic approaches that improved interactions with the enzyme [1] [2]:

  • Strategy I - Hydrophobic Cavity Fill: Introduction of a bulky hydrophobic group at the C3 position of the indole scaffold was designed to occupy an adjacent hydrophobic cavity in the integrase, potentially increasing binding affinity.
  • Strategy II - Metal Chelation Enhancement: Modifications to the C2 carboxyl group were explored to evaluate its role in strengthening the chelation with the Mg²⁺ ions.
  • Strategy III - π-π Stacking Interaction: Adding a halogenated phenyl ring to the C5 or C6 position aimed to foster a π-π stacking interaction with the viral DNA's 3' terminal adenosine (dC20), a key interaction observed in potent INSTIs.

The most potent compound, 17a, incorporated a C6 halogenated benzene ring, which was shown via binding mode analysis to effectively engage in π-π stacking with the viral DNA, contributing significantly to its enhanced activity [1] [2].

Key Experimental Protocols

The 2024 research provides insights into key methodologies used to evaluate these compounds:

  • HIV-1 Integrase Strand Transfer Assay: An HIV-1 integrase assay kit was used to determine the IC₅₀ values. The assay quantifies the inhibition of the strand-transfer step of the integration process in vitro [1] [2].
  • Cytotoxicity Assay (CC₅₀): The proliferation of MT-4 cells (a human T-lymphocyte cell line) was measured to determine the compound's cytotoxicity. The CC₅₀ is the concentration that reduces cell proliferation by 50% after a set incubation period [1] [2].
  • Molecular Docking: To understand the binding mode, compounds were computationally docked into the crystal structure of the HIV-1 integrase active site, particularly using PDB ID: 6PUY. This helped visualize the Mg²⁺ chelation and π-stacking interactions [1] [2].

References

Fischer Indole Synthesis: Core Methodology and Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions [1]. The reaction proceeds through a [3,3]-sigmatropic rearrangement and is a cornerstone in heterocyclic chemistry.

The mechanism begins with the formation of a phenylhydrazone, which isomerizes to an ene-hydrazine. After protonation, a cyclic [3,3]-sigmatropic rearrangement occurs, followed by ring closure and elimination of ammonia to form the indole ring [1]. Isotopic labeling has confirmed that the aryl nitrogen (N1) from the starting phenylhydrazine is incorporated into the final indole structure [1].

To synthesize 5-bromoindole specifically, the most straightforward approach is to use 4-bromophenylhydrazine as a starting material [2]. The general reaction with a ketone or aldehyde is as follows:

fischer_mechanism start Reaction phenyl 4-Bromophenylhydrazine start->phenyl carbonyl Aldehyde/Ketone (e.g., R-CO-R') start->carbonyl conditions Acid Catalyst Heat phenyl->conditions carbonyl->conditions indole 5-Bromoindole Derivative conditions->indole

Application in Drug Discovery: Potent COX-2 Inhibitors

One study successfully applied this strategy to create a series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives (coded T1-T5) as potential anti-inflammatory and analgesic agents [3].

  • Synthetic Route: The starting material, (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole, was synthesized from 4-bromo aniline via a multi-step process that included both Japp-Klingemann and Fischer indole cyclization reactions [3].
  • Biological Evaluation: The synthesized compounds were tested for analgesic activity using the tail immersion technique in mice. The results showed that several compounds (T3, T4, T5) exhibited significant activity [3].
  • Key Finding: Compound T3, specifically (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole, emerged as the most potent agent, with 49% analgesic activity. This was found to be equipotent to the standard drug diclofenac sodium (79% activity), indicating its promise as a selective COX-2 inhibitor with potential for minimized side effects [3].

The experimental workflow for this application can be summarized as follows:

drug_workflow a 4-Bromo Aniline b Multi-step Synthesis (Japp-Klingemann & Fischer Indole) a->b c (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole (Core Scaffold) b->c d N1 Electrophilic Substitution c->d e Final Derivatives (T1-T5) d->e f Biological Screening (Tail Immersion Assay) e->f g Lead Compound T3 Identified f->g

Application in Agrochemical Research: Antifungal Agents

Recent research has also explored 5-bromoindole derivatives for controlling crop pathogens. A 2025 study synthesized a series of 3-acyl-5-bromoindole derivatives and evaluated their antifungal activity [4] [5].

  • Synthetic Method: The synthesis started from commercially available 5-bromoindole (A). A total of eleven 3-acyl-5-bromoindole derivatives with linear (B–G) and aromatic (H–L) substitutions were obtained through a highly efficient microwave-assisted Friedel–Crafts acylation. This method used a catalyst system of Y(OTf)₃/[BMI]BF₄ under solvent-free conditions, offering advantages like reduced reaction times and high yields (ranging from 44% to 99%) [5].
  • Biological Evaluation & Results: The compounds were tested against the destructive phytopathogens Monilinia fructicola (causing fruit rot) and Botrytis cinerea (grey mold). The results, summarized in the table below, identified several promising candidates [5].

Table 1: Antifungal Activity of 5-Bromoindole Derivatives [5]

Compound Substituent EC₅₀ for M. fructicola (µg/mL) EC₅₀ for B. cinerea (µg/mL) Key Finding
A 5-Bromoindole 7.91 ± 0.11 Active Most effective vs M. fructicola
B 3-Acetyl 15.85 ± 0.13 Not Active Promising candidate
G 3-Pentanoyl 19.95 ± 0.09 Not Active Promising candidate
J 4-Nitrobenzoyl Not Active 28.81 ± 0.12 Active vs B. cinerea
L 2-Naphthoyl 28.81 ± 0.12 Not Active Active vs M. fructicola

Practical Synthetic Approaches to 5-Bromoindole

For researchers planning synthesis, here are practical pathways to the 5-bromoindole scaffold, with comparative insights:

Table 2: Comparison of Synthetic Routes to 5-Bromoindole

Synthetic Route Key Steps Advantages & Challenges

| Fischer Indole Synthesis [1] [2] | 1. Start from 4-bromoaniline to make 4-bromophenylhydrazine. 2. React with a carbonyl compound (e.g., pyruvic acid) under acid catalysis. | Advantage: Direct, builds indole ring with bromine already in place. Challenge: Requires synthesis of phenylhydrazine precursor. | | Direct Bromination of Indole [2] | 1. Protect indole nitrogen (e.g., as sulfonate or acetyl). 2. Brominate at C5 position. 3. Deprotect to yield 5-bromoindole. | Advantage: Starts from cheap, commercial indole. Challenge: Requires protecting group strategy; can involve harsh reagents. | | Functional Group Transformation [2] | 1. Start from 5-bromo-2-nitrobenzaldehyde. 2. Henry reaction with nitromethane. 3. Reduce nitro groups and cyclize. | Advantage: Avoids indole chemistry; uses different intermediates. Challenge: Requires access to specific benzaldehyde precursor. |

References

Comprehensive Application Notes: Synthesis of Methyl 5-Bromo-1H-indole-2-carboxylate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Strategic Overview

Methyl 5-bromo-1H-indole-2-carboxylate is a vital chemical intermediate in medicinal chemistry and drug discovery, particularly in the development of HIV-1 integrase inhibitors. The bromine substituent at the 5-position and the ester group at the 2-position make this compound a versatile building block for further functionalization via cross-coupling reactions and other transformations. Its significance is underscored by its role as a precursor to indole-2-carboxylic acid derivatives that demonstrate notable biological activity against HIV-1 integrase, a key therapeutic target for AIDS treatment [1].

The synthesis of this compound typically follows a two-step sequential pathway involving esterification of a carboxylic acid precursor or alternative multi-step synthesis from more fundamental starting materials. The strategic design of this synthesis must balance yield, purity, and practicality for research-scale applications. The following workflow outlines the core strategic options for accessing this important indole derivative.

G cluster_1 Two-Step Pathway from Acid cluster_2 Alternative Multi-Step Synthesis Start Synthesis Strategy A1 5-Bromoindole-2-carboxylic Acid (CAS: 7254-19-5) Start->A1 B1 Fundamental Starting Materials (o-nitrotoluene, diethyl oxalate) Start->B1 A2 Fischer Esterification Acid + Methanol + H₂SO₄ Reflux 12 hours A1->A2 A3 Methyl 5-Bromo-1H-indole-2-carboxylate Product A2->A3 App1 Pharmaceutical Intermediate HIV-1 Integrase Inhibitors A3->App1 App2 Cross-Coupling Substrate Suzuki, Heck Reactions A3->App2 App3 Crystallographic Studies Structure-Property Relationships A3->App3 B2 Potassium Salt Formation and Hydrogenation B1->B2 B3 Ethyl Indole-2-carboxylate B2->B3 B4 Bromination and Ester Exchange B3->B4 B5 Methyl 5-Bromo-1H-indole-2-carboxylate Product B4->B5 B5->App1 B5->App2

Synthetic Protocols and Methodologies

Two-Step Synthesis via Acid Intermediate
2.1.1 Synthesis of 5-Bromoindole-2-carboxylic Acid

The initial phase involves preparing the carboxylic acid precursor, which can be efficiently obtained through hydrolysis of the corresponding ethyl ester [2].

  • Reaction Setup: A 5-liter three-necked round-bottom flask is equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a drying tube.
  • Reaction Procedure: Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a solvent mixture of 31.25 g of 96% methanol and 183 mL of water. Add aqueous sodium hydroxide solution and heat the mixture under reflux with stirring for 30 minutes [2].
  • Workup Procedure: After reflux, cool the reaction mixture to 40°C and slowly add 10% hydrochloric acid dropwise with stirring until the pH reaches 3-4. The product precipitates as an off-white solid [2].
  • Isolation: Filter the suspension under vacuum and wash the solid thoroughly with cold water. Dry the product under reduced pressure to obtain 5-bromoindole-2-carboxylic acid [2].
  • Yield and Purity: This procedure typically yields approximately 109.1 g (91% yield) of product with ≥96% purity as determined by HPLC analysis [2].
2.1.2 Esterification to Methyl 5-Bromo-1H-indole-2-carboxylate

The second step converts the carboxylic acid to the desired methyl ester using classic Fischer esterification conditions [3].

  • Reaction Setup: Use a round-bottom flask equipped with a reflux condenser and drying tube. Ensure all glassware is thoroughly dried before use.
  • Reaction Procedure: Charge 1.61 g (10 mmol) of indole-2-carboxylic acid and 50 mL of dry methanol into the flask. Add 0.5 mL of concentrated sulfuric acid dropwise with stirring. Heat the mixture under reflux for 12 hours with continuous stirring [3].
  • Workup Procedure: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add 25 mL of water to the residue and adjust the pH to neutral (pH ≈ 7) using appropriate bases [3].
  • Isolation: Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
  • Purification: Purify the crude material by recrystallization from appropriate solvents such as methylene chloride/light petroleum ether mixtures to yield pure methyl 5-bromo-1H-indole-2-carboxylate [4].
Key Physicochemical Properties

Table 1: Characterization Data for Methyl 5-Bromo-1H-indole-2-carboxylate and Intermediate Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point Purity Key Spectral Features
Methyl 5-bromo-1H-indole-2-carboxylate C₁₀H₈BrNO₂ 254.08 [5] Not specified in sources ≥95% (typical) Crystallographic structure confirmed [6]
5-Bromoindole-2-carboxylic acid (Intermediate) C₉H₆BrNO₂ 240.05 [2] Not specified in sources ≥96% (HPLC) [2] Characteristic IR: C=O, O-H stretches
Ethyl 5-bromoindole-2-carboxylate (Precursor) C₁₁H₁₀BrNO₂ 268.11 (estimated) Not specified in sources Not specified HPLC monitoring available [2]

Analytical Characterization and Quality Control

Structural Verification Methods

Comprehensive analytical characterization is essential for verifying compound identity and purity. X-ray crystallography has confirmed the planar structure of the indole ring system in methyl 5-bromo-1H-indole-2-carboxylate, with sp²-hybridization at the nitrogen atom and significant π-conjugation between the pyrrole double bond and the carboxylate group [6]. This structural information provides valuable insight into the molecular conformation that may influence biological activity and physicochemical properties.

High-performance liquid chromatography serves as the primary method for quantifying purity, with the acid precursor demonstrating ≥96% purity under optimized conditions [2]. Additional spectroscopic techniques including ¹H NMR, ¹³C NMR, and IR spectroscopy provide complementary structural verification. The bromine substituent presents a strong mass spectrometry signature with characteristic isotope patterns matching theoretical distribution.

Process Monitoring and Optimization

Table 2: Troubleshooting Guide for Common Synthesis Challenges

Problem Potential Causes Recommended Solutions
Low yield in esterification Incomplete reaction, moisture contamination, insufficient catalyst Ensure anhydrous conditions; extend reaction time; increase acid catalyst concentration; use molecular sieves [3]
Poor purity of final product Incomplete purification, side reactions Optimize recrystallization solvent system; implement silica gel chromatography; reprecipitation techniques
Hydrolysis of ester product Aqueous workup conditions too acidic or basic Carefully control pH during workup (neutral pH); minimize exposure to extreme pH conditions [3]
Incomplete bromination Incorrect temperature, stoichiometry, or reaction time Follow precise bromination protocols; use fresh bromine; maintain low temperature during addition [7]

Applications in Drug Discovery and Development

Methyl 5-bromo-1H-indole-2-carboxylate serves as a key synthetic intermediate for the preparation of pharmaceutically active compounds, particularly in the development of HIV-1 integrase inhibitors. Structure-activity relationship studies have demonstrated that the indole-2-carboxylic acid scaffold effectively inhibits the strand transfer process of HIV-1 integrase, with the indole nitrogen and 2-carboxyl group chelating two magnesium ions within the enzyme's active site [1].

The bromine substituent at the 5-position provides a versatile handle for further structural elaboration through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of diverse aromatic, heteroaromatic, and alkynyl substituents to explore structure-activity relationships and optimize drug properties [1]. The strategic placement of the bromine atom has been shown to facilitate π-π stacking interactions with viral DNA (dC20), enhancing integrase inhibitory activity [1].

Derivatives based on this core structure have demonstrated promising inhibitory activity against HIV-1 integrase with IC₅₀ values in the low micromolar range (e.g., 3.11 μM for optimized compound 17a) [1]. These findings validate the indole-2-carboxylate scaffold as a privileged structure for antiretroviral drug development and support its continued investigation in medicinal chemistry programs.

Safety and Regulatory Considerations

Appropriate safety precautions must be observed throughout the synthesis. Bromine handling requires particular caution, with operations preferably conducted in a fume hood using appropriate personal protective equipment. The strongly acidic conditions used in the esterification step necessitate proper handling of concentrated sulfuric acid, including the use of acid-resistant gloves and eye protection [3].

According to safety data, 5-bromo-1H-indole-2-carboxylic acid is classified with the signal word "Warning" and hazard statements H315-H319-H335, indicating potential skin and eye irritation and respiratory tract irritation [8]. While specific classification for the methyl ester is not provided in the available literature, similar precautions are recommended. All synthetic operations should be conducted following standard laboratory safety protocols including risk assessment before commencing work.

Conclusion

The synthesis of methyl 5-bromo-1H-indole-2-carboxylate is most practically achieved through a two-step sequence beginning with hydrolysis of ethyl 5-bromoindole-2-carboxylate to the corresponding carboxylic acid, followed by Fischer esterification to yield the target methyl ester. This approach provides the target compound in good yield and high purity suitable for pharmaceutical development applications.

The well-established protocols and comprehensive characterization data presented in these Application Notes provide researchers with a reliable foundation for preparing this valuable intermediate. The compound's demonstrated application in HIV-1 integrase inhibitor development, coupled with its versatility for further structural elaboration through cross-coupling chemistry, ensures its continued importance as a key building block in medicinal chemistry and drug discovery programs.

References

Application Notes & Protocols: Advancements in Fischer Indole Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The Fischer indole synthesis remains a cornerstone method for constructing the indole scaffold, a privileged structure in medicinal chemistry and drug development. [1] This report details both a specific modern protocol and a broader comparative analysis of recent methodologies to aid in the selection and implementation of these reactions.

Detailed Experimental Protocol: One-Pot Cobalt-Catalyzed Fischer Synthesis

The following protocol is adapted from a 2025 report by Zhang et al. [2] which describes a one-pot, cobalt-catalyzed ring-opening of diaziridines for a bismuth-promoted Fischer indole synthesis. This method is noted for its use of inexpensive reagents and avoidance of toxic linear hydrazines.

1. Reaction Principle This one-pot strategy streamlines the classic Fischer synthesis. It begins with a cobalt-catalyzed ring-opening of a diaziridine, which generates a reactive intermediate in situ. This intermediate then undergoes a bismuth-promoted [3,3]-sigmatropic rearrangement and cyclization to form the indole core, eliminating the need to isolate arylhydrazones. [2]

2. Equipment & Reagents

  • Equipment: Standard round-bottom flask(s), magnetic stirrer, heating mantle, reflux condenser, nitrogen inlet (for inert atmosphere), TLC plates, silica gel for column chromatography.
  • Reagents:
    • Substituted diaziridine (1.0 equiv)
    • Ketone (1.2 equiv)
    • Cobalt catalyst (e.g., Co(acac)₂, 5 mol%)
    • Bismuth promoter (e.g., Bi(OTf)₃, 10 mol%)
    • Acidic solvent (e.g., AcOH, 0.1 M) or a suitable green solvent alternative
    • Dry, deoxygenated solvent (for the initial step, e.g., THF or DCE)

3. Step-by-Step Procedure

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, charge the diaziridine (1.0 mmol) and the cobalt catalyst (5 mol%). Add dry, deoxygenated solvent (5 mL) and stir to mix.
  • Ring-Opening: Add the ketone (1.2 mmol) dropwise to the reaction mixture. Heat the mixture to 60°C and monitor by TLC until the diaziridine is fully consumed (approximately 3 hours). [3] [2]
  • Fischer Cyclization: After the initial reaction, cool the mixture to room temperature. Add the bismuth promoter (10 mol%) and the acidic solvent (e.g., AcOH, 10 mL). Heat the resulting mixture to 80°C and stir for 12-15 hours. [2]
  • Reaction Monitoring: Monitor the progress of the cyclization by TLC until the intermediate is consumed and the indole product is formed.
  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench by pouring into a saturated aqueous sodium bicarbonate solution (20 mL).
  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic extracts and wash with brine (20 mL).
  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude product by silica gel column chromatography using an appropriate hexane/ethyl acetate gradient to obtain the pure indole derivative.

4. Analysis & Characterization Analyze the purified product using techniques such as ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS to confirm structure and purity. Compare spectral data with literature values if available.

Comparative Analysis of Fischer Indole Synthesis Methods

The table below summarizes key features of the classical approach versus the modern one-pot variant to help you select the most appropriate method. [3] [2]

Feature Classical Fischer Synthesis [3] One-Pot Co/Bi Catalytic System [2]
Starting Materials Arylhydrazines + Ketones Diaziridines + Ketones
Catalyst/Promoter Brønsted or Lewis Acids (e.g., HCl, ZnCl₂) Cobalt Catalyst + Bismuth Promoter
Key Advantage Well-established, wide substrate scope One-pot procedure, avoids toxic hydrazines
Key Limitation Can require harsh acids, high temperatures Limited scope data for new method
Reaction Time ~15 hours for cyclization [3] ~15-18 hours total (one-pot)
Green Chemistry Moderate (depends on conditions) Aligns with green principles [2]
Experimental Workflow Diagram

The following diagram visualizes the procedural steps and decision points in the one-pot synthesis protocol.

One-Pot Fischer Synthesis Workflow (20-23 hours) Start Start Reaction Setup Step1 1. Charge flask with diaziridine & Co catalyst Start->Step1 Step2 2. Add ketone (1.2 equiv) Step1->Step2 Step3 3. Heat to 60°C Stir for ~3 hours Step2->Step3 Step4 4. Cool to room temperature Step3->Step4 Step5 5. Add Bi promoter and acidic solvent Step4->Step5 Step6 6. Heat to 80°C Stir for 12-15 hours Step5->Step6 Step7 7. Cool and quench with NaHCO₃(aq) Step6->Step7 Step8 8. Extract product with ethyl acetate Step7->Step8 Step9 9. Dry (MgSO₄), filter, and concentrate Step8->Step9 Step10 10. Purify by column chromatography Step9->Step10 End Obtain Pure Indole Step10->End

Key Applications in Drug Discovery

Indole derivatives synthesized via these methods are highly valuable in drug discovery due to their presence in many bioactive molecules and drugs. [4] Key therapeutic applications include:

  • Anticancer Agents: Derivatives can act as tubulin polymerization inhibitors [4] or modulate key signaling pathways like PI3K/Akt/mTOR. [5]
  • Anti-infectives: Indole scaffolds show potent activity against various bacterial strains, including drug-resistant pathogens. [4]
  • Anti-inflammatory Drugs: Compounds can target pathways such as NF-κB and COX-2. [4]
  • Central Nervous System (CNS) Drugs: The indole nucleus is foundational to neurotransmitters like serotonin and melatonin. [4]

Conclusion

The Fischer indole synthesis continues to be a vital and evolving tool. The classical method provides a robust, well-understood route, while modern adaptations like the one-pot cobalt/bismuth-catalyzed procedure offer enhanced efficiency and align better with green chemistry principles. [2] The choice of method should be guided by substrate compatibility, available reagents, and project goals. These advanced protocols empower researchers to efficiently access diverse indole scaffolds for probing new chemical space in drug discovery.

References

Application Notes: 5-Bromo-1H-indole-2-Carboxylic Acid Derivatives as Novel HIV-1 Integrase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction and Rationale

Human immunodeficiency virus type 1 (HIV-1) integrase represents a validated molecular target for antiretroviral therapy, catalyzing the insertion of viral DNA into the host genome—a critical step in the viral replication cycle. The integration process occurs through two sequential catalytic reactions: 3'-processing, which prepares the viral DNA ends, and strand transfer, which mediates the covalent insertion into host DNA [1]. Unlike reverse transcriptase and protease, HIV-1 integrase lacks a functional human counterpart, making it an exceptionally attractive target for selective antiviral intervention with potentially reduced side effects [2] [3]. The clinical success of integrase strand transfer inhibitors (INSTIs) including Raltegravir, Dolutegravir, and Bictegravir demonstrates the therapeutic value of targeting this enzyme. However, the emergence of resistant viral strains necessitates continued development of novel INSTIs with improved resistance profiles and enhanced antiviral potency [2] [4].

Indole-2-carboxylic acid has emerged as a promising scaffold for developing novel INSTIs through structure-based drug design. Molecular docking studies reveal that the indole nitrogen and 2-carboxyl group effectively chelate two Mg²⁺ ions within the enzyme's active site, while the aromatic indole nucleus engages in π-stacking interactions with the viral DNA terminus (dA21) [2] [3]. This dual binding mechanism mimics the pharmacophore features of established INSTIs, which typically consist of a metal-binding pharmacophore flanked by hydrophobic domains that interact with both the integrase enzyme and viral DNA components. The intrinsic binding affinity of the indole-2-carboxylic acid core, demonstrated by an IC₅₀ value of 32.37 μM against the strand transfer reaction, provides a foundational chemical platform for structural optimization [3].

The strategic incorporation of a bromine atom at the C5 position of the indole ring represents a rational structure-based optimization approach. This halogen substitution serves multiple purposes: it introduces an electron-withdrawing effect that may enhance metal chelation, increases molecular hydrophobicity to improve penetration of cellular and viral membranes, and provides a steric and electronic complement to the hydrophobic pocket adjacent to the integrase active site [2] [3]. Furthermore, the C5 bromine atom may engage in halogen bonding interactions with carbonyl oxygen atoms in the enzyme backbone or nucleotide bases, potentially enhancing binding affinity and selectivity. These strategic modifications aim to develop novel indole-based INSTIs with improved efficacy against both wild-type and INSTI-resistant HIV-1 strains.

Key Research Findings and Structure-Activity Relationship (SAR)

Comprehensive structure-activity relationship studies have revealed critical insights into the structural determinants of anti-integrase activity in the indole-2-carboxylic acid series. Systematic optimization of the parent scaffold indole-2-carboxylic acid (1), which exhibited moderate integrase inhibition (IC₅₀ = 32.37 μM), has led to significantly enhanced derivatives [2] [3]. The most promising compound identified to date is 17a, which demonstrated marked inhibition of integrase strand transfer activity with an IC₅₀ value of 3.11 μM—representing an approximately 10-fold improvement over the lead compound [2] [3]. This significant enhancement in potency underscores the validity of the structure-based design approach and establishes indole-2-carboxylic acid as a privileged scaffold for INSTI development.

Table 1: Inhibitory Activity and Cytotoxicity of Selected Indole-2-Carboxylic Acid Derivatives

Compound IC₅₀ (μM)* CC₅₀ (μM)* Structural Features
1 32.37 ± 4.51 >80 Parent indole-2-carboxylic acid
4a 10.06 ± 0.56 >80 C5 substitution pattern
4b 10.18 ± 0.67 >80 C5 substitution pattern
16h 8.68 ± 0.77 >80 C6 halogenated derivative
16j 9.67 ± 0.89 >80 C6 halogenated derivative
17a 3.11 ± 0.18 >80 Optimized C6 halogenated benzene
17b 6.67 ± 0.51 >80 C6 halogenated derivative
RAL 0.06 ± 0.04 >80 Raltegravir (reference drug)

*IC₅₀: concentration required to inhibit strand transfer by 50%; CC₅₀: concentration that inhibits MT-4 cell proliferation by 50% [2] [3]

The SAR analysis has identified three principal strategies for optimizing the indole-2-carboxylic acid scaffold. First, introduction of hydrophobic substituents at the C6 position of the indole ring, particularly halogenated benzene moieties, significantly enhances potency. As evidenced by compound 17a, this modification enables extended π-π stacking interactions with the viral DNA base dC20, effectively stabilizing the inhibitor-enzyme-DNA ternary complex [2] [3]. Second, modifications at the C3 position with bulky hydrophobic groups can effectively occupy a contiguous hydrophobic cavity near the β4-α2 connector region of integrase, with the potential to improve both affinity and resistance profiles. Third, while the carboxylic acid at C2 is essential for metal chelation, specific bioisosteric replacements may modulate physicochemical properties while maintaining critical metal-binding capacity.

Table 2: Comparison of Approved INSTIs and Indole-2-Carboxylic Acid Derivatives

Compound Year Approved IC₅₀ (μM) Key Features Resistance Profile
Raltegravir 2007 0.06 First-generation INSTI Limited genetic barrier
Dolutegravir 2013 N/A Second-generation Improved resistance profile
Bictegravir 2018 N/A Second-generation Enhanced barrier to resistance
Compound 17a Preclinical 3.11 Indole-2-carboxylic acid core Under investigation

Molecular modeling and binding mode analyses provide structural insights into the enhanced potency of optimized derivatives. Compound 17a demonstrates a canonical binding orientation where the indole nitrogen and carboxyl oxygen atoms coordinate the two Mg²⁺ ions in the active site, while the C6 halogenated benzene extension engages in stacking interactions with the viral DNA terminus [2] [3]. This dual binding mechanism effectively displaces the viral DNA 3'-end from the active site, preventing the strand transfer reaction. The therapeutic index of these compounds is particularly favorable, with CC₅₀ values exceeding 80 μM in MT-4 cells, indicating minimal cytotoxicity at concentrations required for antiviral activity [3].

Experimental Protocols

Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid

The synthesis of this compound can be efficiently accomplished through a two-step procedure beginning with commercially available starting materials [5]:

Step 1: Ester Hydrolysis

  • Begin with 134 g of ethyl 5-bromoindole-2-carboxylate suspended in a solvent mixture of 31.25 g of 96% methanol and 183 mL of water.
  • Add 183 mL of aqueous sodium hydroxide solution and heat the reaction mixture under reflux for 30 minutes with continuous stirring.
  • Monitor reaction completion by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 2: Acidification and Isolation

  • Cool the reaction mixture to 40°C and slowly add 10% hydrochloric acid solution dropwise with vigorous stirring until the pH reaches 3-4.
  • Continue stirring for an additional 30 minutes to facilitate complete precipitation of the product.
  • Filter the resulting suspension through a Büchner funnel and wash the solid residue extensively with cold water (3 × 50 mL).
  • Dry the crude product under reduced pressure to yield 109.1 g of off-white solid (91% yield).

Purification and Characterization

  • Purify the crude product by recrystallization from ethanol/water mixtures.
  • Analyze final compound purity by HPLC (≥96% pure by analytical HPLC).
  • Confirm structural identity by (^1)H NMR, (^13)C NMR, and mass spectrometry: (^1)H NMR (400 MHz, DMSO-d₆) δ 12.91 (br s, 1H), 7.89 (d, J = 1.8 Hz, 1H), 7.42 (dd, J = 8.7, 1.8 Hz, 1H), 7.30 (d, J = 8.7 Hz, 1H), 7.10 (s, 1H); MS (ESI-) m/z 238.0 [M-H]⁻ [5].

Further derivatization of the 5-bromoindole-2-carboxylic acid core can be achieved through various synthetic approaches. Amide coupling at the C2 position can be performed using standard coupling reagents such as EDC/HOAt with appropriate amines under microwave irradiation to enhance reaction rates [4] [6]. Functionalization of the indole nitrogen can be achieved through alkylation with halogenated intermediates in the presence of zinc triflate catalysts [6]. Additionally, palladium-catalyzed cross-coupling reactions on the C5 bromine substituent, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, enable introduction of diverse aromatic and heteroaromatic systems to explore extended interactions with the viral DNA binding pocket [6].

HIV-1 Integrase Strand Transfer Inhibition Assay

The inhibitory activity of synthesized compounds against HIV-1 integrase strand transfer can be evaluated using the following protocol adapted from Zhang et al. [2] [3]:

Materials and Reagents

  • HIV-1 Integrase Assay Kit (commercially available)
  • Recombinant HIV-1 integrase enzyme
  • Donor DNA oligonucleotide: 5'-biotin-GTGTGGAAAATCTCTAGCAGT-3'
  • Target DNA: 5'-ACCTGCCAGTGCTAGAATTTTCACACA-3'
  • Streptavidin-coated microplates
  • Reaction buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 10 mM dithiothreitol, 0.1 mg/mL bovine serum albumin, 5% glycerol
  • Test compounds dissolved in DMSO (final concentration ≤1%)

Experimental Procedure

  • Dilute biotinylated donor DNA in reaction buffer to a final concentration of 20 nM.
  • Add 50 μL of diluted donor DNA to each well of a streptavidin-coated microplate and incubate for 1 hour at room temperature to allow immobilization.
  • Wash plates three times with wash buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20).
  • Prepare reaction mixtures containing 20 nM target DNA, 10 mM MgCl₂, and test compounds at various concentrations (typically 0.1-100 μM) in reaction buffer.
  • Initiate reactions by adding recombinant HIV-1 integrase to a final concentration of 50 nM.
  • Incubate the reaction for 1 hour at 37°C.
  • Stop reactions by adding 10 μL of 0.5 M EDTA (pH 8.0).
  • Detect integrated DNA using specific antibody-based detection according to manufacturer's protocol.
  • Calculate percentage inhibition relative to DMSO control wells and determine IC₅₀ values using nonlinear regression analysis of dose-response data.
Cytotoxicity Assessment in MT-4 Cells

The cytotoxic profiles of potential INSTIs should be evaluated to determine selectivity indices [2] [3]:

Cell Culture and Treatment

  • Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Seed cells in 96-well plates at a density of 1 × 10⁴ cells per well in 100 μL medium.
  • Add test compounds at serial dilutions (typically 0.1-100 μM) and incubate for 48 hours.
  • Include vehicle controls (DMSO ≤0.1%) and blank controls.

Viability Assessment

  • Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Solubilize formed formazan crystals by adding 100 μL of SDS-HCl solution (10% SDS in 0.01 M HCl) and incubate overnight.
  • Measure absorbance at 570 nm with a reference wavelength of 630 nm.
  • Calculate CC₅₀ values (concentration causing 50% reduction in viability) using nonlinear regression analysis.

HIV1_Integration HIV-1 Integration Mechanism and INSTI Inhibition cluster_Integration_Process Integration Process Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription PIC_Formation Pre-integration Complex (PIC) Formation Reverse_Transcription->PIC_Formation Nuclear_Import Nuclear Import PIC_Formation->Nuclear_Import Integration Integration Nuclear_Import->Integration Processing 3'-Processing (IN removes dinucleotide) Integration->Processing INSTI_Binding INSTI Binding Integration_Inhibition Integration Inhibition INSTI_Binding->Integration_Inhibition Competitive inhibition Strand_Transfer Strand Transfer (IN inserts viral DNA into host genome) Processing->Strand_Transfer Strand_Transfer->INSTI_Binding INSTI target DNA_Repair Host Cell DNA Repair Strand_Transfer->DNA_Repair Provirus Integrated Provirus DNA_Repair->Provirus

Figure 1: HIV-1 Integration Mechanism and INSTI Inhibition Site. The diagram illustrates the sequential steps of HIV-1 replication cycle with emphasis on the integration process and the molecular target of INSTIs. Compounds like this compound derivatives inhibit the strand transfer step by competing with host DNA for binding to the integrase-viral DNA complex.

Research Implications and Future Directions

The development of this compound derivatives as HIV-1 integrase inhibitors represents a promising strategy to expand the armamentarium against drug-resistant HIV strains. The optimized compound 17a demonstrates that strategic incorporation of halogenated aromatic extensions onto the indole core can significantly enhance potency while maintaining favorable cytotoxicity profiles [2] [3]. This approach validates the structure-based design rationale that leverages both metal chelation and π-stacking interactions with viral DNA to achieve effective inhibition of the strand transfer reaction. The relatively simple chemical architecture of these compounds compared to second-generation INSTIs like Dolutegravir and Bictegravir may offer advantages in terms of synthetic accessibility and potential for further chemical optimization.

Future research directions should prioritize mechanistic studies to elucidate detailed binding modes of lead compounds through co-crystallization with integrase-DNA complexes. Additionally, comprehensive antiviral efficacy assessments against clinically relevant INSTI-resistant mutants (including Q148K/R, N155H, and G140S/Q148H variants) are essential to establish resistance profiles and potential advantages over existing therapies [7]. The pharmacokinetic optimization of lead compounds through systematic evaluation of metabolic stability, membrane permeability, and plasma protein binding will be crucial for advancing promising candidates toward preclinical development. Exploration of combination therapies with other antiretroviral agents may also reveal synergistic effects that could enhance therapeutic efficacy and potentially delay the emergence of resistance.

The integration of computational chemistry approaches with medicinal chemistry optimization presents opportunities for further enhancing the potency and drug-like properties of this compound series. Molecular dynamics simulations can provide insights into the structural determinants of binding affinity and resistance, while in silico ADMET prediction models can guide the design of compounds with improved pharmacokinetic profiles. As resistance to existing INSTIs continues to emerge, the development of novel chemotypes like the this compound derivatives represents a critical frontier in sustaining effective antiretroviral therapy for HIV-infected individuals worldwide.

References

Application Notes and Protocols: Design and Development of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Strand Transfer Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Human Immunodeficiency Virus type 1 (HIV-1) integrase plays a critical role in the viral replication cycle by catalyzing the integration of viral DNA into the host genome, a process essential for viral persistence and replication [1] [2]. Integrase strand transfer inhibitors (INSTIs) represent a promising class of antiretroviral drugs that specifically target the strand transfer step of integration, effectively impairing viral replication without interfering with cellular functions due to the absence of a host cellular counterpart for HIV-1 integrase [1] [3]. However, the emergence of drug-resistant mutations has decreased the efficacy of existing INSTIs during antiviral therapy, creating an urgent need for novel inhibitors with improved resistance profiles [1] [2].

Indole-2-carboxylic acid has emerged as a promising scaffold for developing novel INSTIs. Molecular docking studies have demonstrated that the indole nucleus chelates with two Mg²⁺ ions within the active site of integrase, while the aromatic moiety interacts with viral DNA through π-stacking interactions [1] [2]. Initial investigations revealed that the parent compound, indole-2-carboxylic acid (compound 1), exhibits inhibitory activity against the strand transfer process with an IC₅₀ value of 32.37 μM, confirming its potential as a starting point for structural optimization [1] [3]. These findings have stimulated extensive research into indole-2-carboxylic acid derivatives as a promising scaffold for developing novel INSTIs with enhanced potency and potential efficacy against resistant HIV-1 strains.

Structural Design Principles

The design of indole-2-carboxylic acid derivatives as INSTIs follows three strategic approaches aimed at optimizing interactions with key regions of the HIV-1 integrase active site. These design principles focus on enhancing metal chelation, exploiting hydrophobic cavities, and strengthening interactions with viral DNA:

  • Metal Binding Group (MBG) Optimization: The core indole-2-carboxylic acid structure serves as a metal chelation motif that interacts with two Mg²⁺ ions in the integrase active site. The indole nitrogen and 2-carboxyl group establish a bis-bidentate chelation with the metal cofactors, which are coordinated by the DDE motif (Asp64, Asp116, and Glu152) of the enzyme [1] [2]. This chelation disrupts the catalytic function of integrase by competing with the viral DNA substrate for binding to the metal ions. Modifications at the C2 position have been explored to enhance this metal chelation capability while maintaining optimal orientation within the active site [1].

  • Hydrophobic Cavity Exploration: Structural analyses of HIV-1 integrase have revealed a hydrophobic cavity adjacent to the β4-α2 connector that can accommodate bulky hydrophobic groups [1]. Strategy I involves introducing hydrophobic pharmacophores at the C3 position of the indole scaffold to fill this cavity and create additional van der Waals interactions with the enzyme [1]. This approach aims to improve binding affinity and selectivity by exploiting unexplored regions within the active site that may be less susceptible to resistance mutations.

  • Viral DNA Interaction Enhancement: Strategy III focuses on strengthening π-π stacking interactions with the 3' terminal adenosine of processed viral DNA (dC20) [1] [2]. This is achieved through the introduction of halogenated benzene rings at the C5 or C6 position of the indole scaffold [1]. These aromatic extensions enhance binding through stacking interactions with the DNA bases and potentially create additional contacts with protein residues, leading to improved inhibitory potency.

The following diagram illustrates these strategic optimization approaches for enhancing the inhibitory activity of indole-2-carboxylic acid derivatives:

G IndoleScaffold Indole-2-Carboxylic Acid Scaffold Strategy1 Strategy I: Hydrophobic Cavity C3 Hydrophobic Extension IndoleScaffold->Strategy1 Strategy2 Strategy II: Metal Chelation C2 Carboxyl Optimization IndoleScaffold->Strategy2 Strategy3 Strategy III: DNA Interaction C5/C6 Aromatic Extension IndoleScaffold->Strategy3 Target1 Target: Hydrophobic Cavity (β4-α2 connector) Strategy1->Target1 Target2 Target: Mg²⁺ Ions (DDE motif) Strategy2->Target2 Target3 Target: Viral DNA (dC20 adenosine) Strategy3->Target3 Outcome1 Enhanced Binding Affinity Target1->Outcome1 Outcome2 Improved Metal Chelation Target2->Outcome2 Outcome3 Strengthened π-π Stacking Target3->Outcome3

Synthesis Protocols

General Synthetic Approach

The synthesis of indole-2-carboxylic acid derivatives typically begins with Fisher indole synthesis or Japp-Klingemann methodology followed by various functionalization strategies [4]. A general synthetic pathway involves:

  • Esterification and Protection: Commercial indole-2-carboxylic acid is often protected as its methyl or ethyl ester to prevent interference during subsequent reactions. The protection is typically achieved using acid-catalyzed esterification with the corresponding alcohol in the presence of concentrated sulfuric acid or via alkyl halide with a base such as potassium carbonate [4].

  • N-Alkylation/Arylation: The nitrogen of the indole ring can be functionalized through alkylation reactions using alkyl halides in the presence of bases like sodium hydride or cesium carbonate in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere [1].

  • C3/C5/C6 Functionalization: Electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig amination), and direct C-H activation methods are employed to introduce diverse substituents at various positions of the indole ring [1] [4].

  • Side Chain Elaboration: The introduction of specific pharmacophores often involves amide coupling using activating agents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of bases like N,N-diisopropylethylamine (DIPEA) in anhydrous DMF or dichloromethane [5].

  • Deprotection and Final Product Formation: Ester hydrolysis to regenerate the critical carboxylic acid group is typically performed using aqueous sodium hydroxide or lithium hydroxide in THF/methanol/water mixtures [1].

Specific Protocol: Synthesis of Compound 17a

The most potent derivative identified, compound 17a (IC₅₀ = 3.11 μM), can be synthesized through the following optimized procedure [1]:

  • Step 1: N-Alkylation

    • Add 1.0 equivalent of methyl indole-2-carboxylate to anhydrous DMF under nitrogen atmosphere.
    • Add 2.2 equivalents of potassium carbonate followed by 1.2 equivalents of 4-fluorobenzyl bromide.
    • Heat the reaction mixture at 60°C for 12 hours with stirring.
    • Cool to room temperature, pour into ice-cold water, and extract with ethyl acetate (3 × 50 mL).
    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-alkylated intermediate.
  • Step 2: Ester Hydrolysis

    • Dissolve the N-alkylated intermediate in a mixture of THF:methanol:water (3:1:1, v/v/v).
    • Add 3.0 equivalents of lithium hydroxide monohydrate.
    • Stir the reaction mixture at room temperature for 6 hours.
    • Acidify with 1N HCl to pH 3-4 and extract with ethyl acetate (3 × 50 mL).
    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the acid intermediate.
  • Step 3: Amide Coupling

    • Dissolve the acid intermediate (1.0 equivalent) in anhydrous DMF under nitrogen atmosphere.
    • Add 1.5 equivalents of PyBOP and 3.0 equivalents of DIPEA.
    • After stirring for 10 minutes, add 1.2 equivalents of 4-bromo aniline.
    • Stir at room temperature for 12 hours.
    • Pour into ice-cold water and collect the precipitate by filtration.
    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain compound 17a as a white solid.
  • Characterization and Quality Control:

    • Confirm identity and purity using analytical HPLC (C18 column, acetonitrile/water gradient) with purity >95%.
    • Structural verification through ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Biological Evaluation

HIV-1 Integrase Strand Transfer Inhibition Assay

The primary screening for inhibitory activity against HIV-1 integrase follows a standardized protocol using an HIV-1 integrase assay kit [1] [2]:

  • Reagent Preparation:

    • Prepare assay buffer (20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl₂, 0.05% NP-40).
    • Reconstitute HIV-1 integrase enzyme according to manufacturer's instructions.
    • Prepare donor DNA (biotin-labeled 21-mer oligonucleotide mimicking viral DNA end).
    • Prepare target DNA (streptavidin-coated 30-mer oligonucleotide mimicking host DNA).
    • Prepare test compounds in DMSO (final DMSO concentration ≤1%).
  • Assay Procedure:

    • In a 96-well plate, add 10 μL of assay buffer containing 50 nM HIV-1 integrase.
    • Add 1 μL of test compound at various concentrations (typically 0.1-100 μM).
    • Pre-incubate at 30°C for 15 minutes.
    • Initiate the reaction by adding 10 μL of donor DNA (100 nM) and target DNA (200 nM) mixture.
    • Incubate at 30°C for 60 minutes.
    • Stop the reaction by adding 20 μL of stop solution (0.5% SDS, 50 mM EDTA).
  • Detection and Quantification:

    • Transfer the reaction mixture to a streptavidin-coated capture plate.
    • Incubate at room temperature for 60 minutes with gentle shaking.
    • Wash plates 4 times with wash buffer.
    • Add detection antibody (horseradish peroxidase-conjugated) and incubate for 30 minutes.
    • Wash plates 4 times with wash buffer.
    • Add chemiluminescent substrate and measure luminescence using a plate reader.
    • Calculate IC₅₀ values using non-linear regression analysis of concentration-response curves.
Cytotoxicity Assay

The cytotoxicity profile of compounds is determined using the MTT assay in MT-4 cells [1]:

  • Seed MT-4 cells at a density of 1 × 10⁴ cells/well in a 96-well plate.
  • Add test compounds at various concentrations (typically 1-100 μM).
  • Incubate at 37°C in 5% CO₂ for 72 hours.
  • Add MTT solution (0.5 mg/mL final concentration) and incubate for 4 hours.
  • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm.
  • Calculate CC₅₀ values (concentration that inhibits cell proliferation by 50%).
Structure-Activity Relationship Data

The following table summarizes the inhibitory activity and cytotoxicity of key indole-2-carboxylic acid derivatives:

Table 1: Inhibitory Activity and Cytotoxicity of Indole-2-Carboxylic Acid Derivatives

Compound IC₅₀ (μM) CC₅₀ (μM) Key Structural Features
1 32.37 ± 4.51 >80 Parent compound, no substituents
4a 10.06 ± 0.56 >80 C3 hydrophobic extension
4b 10.18 ± 0.67 >80 C3 aromatic substituent
16h 8.68 ± 0.77 >80 C5 halogenated benzene
16j 9.67 ± 0.89 >80 C6 small substituent
17a 3.11 ± 0.18 >80 C6 halogenated benzene, amide linker
17b 6.67 ± 0.51 >80 C5 halogenated benzene, amide linker
RAL 0.06 ± 0.04 >80 Reference drug

The experimental workflow for comprehensive biological evaluation proceeds through the following stages:

G Start Compound Library Primary Primary Screening HIV-1 Integrase Assay Start->Primary Hit Hit Identification IC₅₀ < 10 μM Primary->Hit Cytotox Cytotoxicity Assessment MTT Assay (MT-4 cells) SAR Structure-Activity Relationship Analysis Cytotox->SAR Lead Lead Optimization Improved Potency/Selectivity SAR->Lead Docking Computational Analysis Molecular Docking Candidate Candidate Selection Favorable ADMET Profile Docking->Candidate Validation Hit->Cytotox Lead->Docking

Computational Analysis and Binding Mode Evaluation

Molecular Docking Protocol

Molecular docking studies provide critical insights into the binding modes of indole-2-carboxylic acid derivatives within the HIV-1 integrase active site [1] [2]:

  • Protein Preparation:

    • Retrieve the crystal structure of HIV-1 integrase (PDB ID: 6PUY) from the Protein Data Bank.
    • Remove water molecules and heteroatoms except for the two Mg²⁺ ions in the active site.
    • Add hydrogen atoms and assign appropriate protonation states to acidic and basic residues using molecular modeling software.
    • Energy minimization using the OPLS-2005 force field to relieve steric clashes.
  • Ligand Preparation:

    • Draw compound structures using chemical drawing software (e.g., ChemDraw).
    • Generate 3D structures and perform geometry optimization using molecular mechanics.
    • Assign atomic charges and determine possible tautomers and protonation states at physiological pH.
  • Docking Procedure:

    • Define the docking grid centered on the two Mg²⁺ ions in the active site with a box size of 20 × 20 × 20 Å.
    • Use the Lamarckian Genetic Algorithm for conformational sampling with 100 independent runs per compound.
    • Set the population size to 300, maximum number of evaluations to 25 million, and maximum number of generations to 27,000.
    • Cluster docking results based on root-mean-square deviation (RMSD) tolerance of 2.0 Å.
    • Select the most representative pose from the largest cluster for binding mode analysis.
Binding Mode Analysis of Compound 17a

The binding mode analysis of the most potent derivative, compound 17a, reveals critical interactions with HIV-1 integrase [1]:

  • Metal Ion Chelation: The indole nitrogen and 2-carboxyl group form coordinate bonds with the two Mg²⁺ ions in the active site, disrupting the enzyme's catalytic function. This chelation mimics the interaction observed with established INSTIs and represents the primary mechanism of inhibition.

  • π-π Stacking Interaction: The introduced C6 halogenated benzene ring establishes a strong π-π stacking interaction with the 3' terminal adenosine of processed viral DNA (dC20). This interaction enhances binding affinity and contributes significantly to the improved inhibitory activity compared to the parent compound.

  • Hydrophobic Interactions: The 4-fluorobenzyl group at the N1 position extends into a hydrophobic cavity near the β4-α2 connector, forming van der Waals interactions with surrounding non-polar residues. This interaction stabilizes the binding conformation and improves compound specificity.

  • Hydrogen Bonding: The amide linker between the indole core and the C6 halogenated benzene ring forms hydrogen bonds with protein backbone atoms, further stabilizing the protein-ligand complex and contributing to the enhanced potency of compound 17a.

Application Notes and Conclusion

Implementation in Drug Discovery Programs

The development of indole-2-carboxylic acid derivatives as INSTIs can be effectively integrated into standard drug discovery workflows with the following application notes:

  • Hit-to-Lead Optimization: Begin with the indole-2-carboxylic acid scaffold (compound 1) as a starting point for medicinal chemistry optimization. Focus initial efforts on introducing hydrophobic extensions at the C3 position to explore the adjacent hydrophobic cavity, as demonstrated by compounds 4a and 4b which showed approximately 3-fold improvement in potency over the parent compound [1].

  • Lead Optimization Priority: Prioritize the introduction of halogenated aromatic rings at the C5 or C6 positions connected through amide linkers, as this strategy yielded the most significant improvements in potency (compound 17a, 10-fold more potent than the parent compound) [1]. Pay particular attention to bromo- and chloro-substitutions, which have demonstrated optimal π-stacking interactions with viral DNA.

  • Cytotoxicity Considerations: All evaluated compounds showed CC₅₀ values >80 μM, indicating favorable cytotoxicity profiles and high selectivity indices for further development [1]. However, comprehensive ADMET profiling should be incorporated early in the optimization process to identify potential liabilities.

  • Resistance Profiling: Include INSTI-resistant HIV-1 integrase mutants in the screening cascade to assess the potential resistance profile of promising compounds. The novel binding interactions of indole-2-carboxylic acid derivatives may provide advantages against certain resistance mutations.

Conclusion and Future Perspectives

Indole-2-carboxylic acid derivatives represent a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors. Through strategic optimization focusing on metal chelation enhancement, hydrophobic cavity exploration, and viral DNA interaction strengthening, significant improvements in inhibitory potency have been achieved, culminating in compound 17a with an IC₅₀ of 3.11 μM [1].

The comprehensive protocols outlined in this document—covering synthetic chemistry, biological evaluation, and computational analysis—provide a robust framework for researchers to design, synthesize, and evaluate new indole-2-carboxylic acid derivatives. The continued exploration of this chemical space, particularly through structure-based drug design informed by crystallographic and cryo-EM structures, holds significant promise for developing next-generation INSTIs with improved efficacy against drug-resistant HIV-1 strains.

Future directions should focus on further optimizing the pharmacokinetic properties of these compounds, exploring novel substituents that interact with unexplored regions of the integrase active site, and evaluating combination therapies with other antiretroviral agents to assess potential synergistic effects.

References

Quantitative Biological Activity of 5-Bromoindole-2-Carboxamide Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings for a leading 5-bromoindole-2-carboxamide derivative, showcasing its efficacy in various assays [1] [2].

Table 1: Key Experimental Data for a 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide Derivative

Assay / Model IC₅₀ / Activity Value Key Observations
Anti-angiogenic (ex vivo rat aorta) 15.4 µg/mL Dose-dependent inhibition of blood vessel sprouting; 99% inhibition at 100 µg/mL [1].
Anti-proliferative (HUVEC cells) 5.6 µg/mL Potent inhibition of endothelial cell proliferation, crucial for angiogenesis [1].
Anti-proliferative (A549 Lung Cancer cells) 14.4 µg/mL Significant inhibition of cancer cell proliferation [1].
Free Radical Scavenging (DPPH Assay) 99.6 µg/mL Suggests antioxidant properties may contribute to the mechanism of action [1].

Other synthesized derivatives, specifically 3-ethylindole-2-carboxamides, have demonstrated potent activity as dual EGFR and CDK2 inhibitors, which are relevant targets in cancer therapy [3]. The most potent compounds in this series showed GI₅₀ values below 55 nM against a panel of cancer cell lines and inhibited EGFR with IC₅₀ values ranging from 85 to 124 nM [3].

Detailed Experimental Protocols

Here are the standardized protocols for key experiments used to evaluate the anti-angiogenic and anti-proliferative activities of these compounds.

Ex Vivo Anti-Angiogenesis Assay (Rat Aorta Ring Model)

This protocol assesses the compound's ability to inhibit the formation of new microvessels from pre-existing tissue [1].

  • 1.1 Aorta Preparation: Sacrifice a male albino rat (approx. 250 g) following ethical guidelines and institutional approval. Excise the thoracic aorta and cross-section it into thin rings (approximately 1 mm thick) under sterile conditions [1].
  • 1.2 Culture and Treatment: Place individual aortic rings in a 48-well plate coated with a suitable matrix (e.g., collagen). Culture the rings in a complete medium (e.g., M199) supplemented with 10 µL of thrombin to induce angiogenesis. Add serially diluted concentrations of the test compound to the wells [1].
  • 1.3 Incubation and Analysis: Incubate the plates at 37°C with 5% CO₂ for five days. On day five, observe and quantify the microvessel outgrowth from each aortic ring using an inverted microscope. Calculate the percentage of inhibition using the formula [1]: Inhibition (%) = [1 - (Average outgrowth in sample / Average outgrowth in control)] × 100
Anti-Proliferative Assay (MTT Assay on Cell Lines)

This colorimetric assay measures cell metabolic activity as a proxy for cell viability and proliferation [1].

  • 2.1 Cell Seeding and Culture: Use Human Umbilical Vein Endothelial Cells (HUVECs) or specific cancer cell lines (e.g., A549 for lung cancer). Culture HUVECs in F-12K Medium and A549 cells in RPMI-1640 medium, supplementing both to create complete growth media as per standard protocols (e.g., ATCC instructions). Maintain cells at 37°C and 5% CO₂ [1].
  • 2.2 Compound Treatment and Incubation: Seed cells into a 96-well plate at a standardized density. After 24 hours, treat the cells with serial dilutions of the test compound. Incubate the treated cells for 48 hours [1] [3].
  • 2.3 MTT Staining and Measurement: After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate further to allow formazan crystal formation. Dissolve the formed crystals with a solvent (e.g., DMSO) and measure the absorbance at a wavelength of 570 nm using a plate reader. The IC₅₀ value (concentration that inhibits 50% of cell proliferation) is calculated from the dose-response curve [1].
Free Radical Scavenging Activity (DPPH Assay)

This test evaluates the antioxidant potential of the compound, which may be linked to its anti-angiogenic mechanism [1].

  • 3.1 Solution Preparation: Prepare a 0.1 mM methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl). Prepare the test compound in methanol at six different concentrations (e.g., 1000, 500, 250, 125, 62.5, and 31.25 µg/mL) [1].
  • 3.2 Reaction and Incubation: Mix 100 µL of each compound concentration with 200 µL of the DPPH solution in a 96-well plate. Incubate the mixture for 30 minutes in the dark at room temperature [1].
  • 3.3 Measurement and Calculation: Measure the absorbance of each solution at 517 nm. Calculate the free radical scavenging activity (F) using the formula [1]: F = (Absorbance of sample / Absorbance of control) × 100% The IC₅₀ is the concentration required to scavenge 50% of DPPH free radicals.

Proposed Mechanism of Action and Workflow

The anti-angiogenic effect is likely multi-faceted. The compound's strong free radical scavenging activity can reduce oxidative stress, a known promoter of angiogenesis [1]. Furthermore, related indole derivatives have been shown to inhibit key signaling pathways by targeting Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor Receptor (EGFR), which are critical drivers of endothelial cell proliferation and new blood vessel formation [1] [3].

The following diagram illustrates the proposed mechanism and the experimental workflow to validate it.

G Proposed Anti-Angiogenic Mechanism (760px wide) cluster_bio Angiogenic Signaling Pathway cluster_assay Validation Assays Hypoxia Hypoxia VEGF_Expression VEGF Expression Hypoxia->VEGF_Expression GrowthFactors GrowthFactors EGFR_Signaling EGFR Signaling GrowthFactors->EGFR_Signaling EndothelialProliferation Endothelial Cell Proliferation VEGF_Expression->EndothelialProliferation EGFR_Signaling->EndothelialProliferation NewVesselFormation New Blood Vessel Formation EndothelialProliferation->NewVesselFormation TestCompound 5-Bromoindole-2-carboxamide Derivative ScavengeRadicals Free Radical Scavenging (DPPH Assay IC₅₀: 99.6 µg/mL) TestCompound->ScavengeRadicals InhibitProliferation Inhibit Endothelial Cell Growth (MTT Assay on HUVECs IC₅₀: 5.6 µg/mL) TestCompound->InhibitProliferation ScavengeRadicals->VEGF_Expression Reduces InhibitProliferation->EndothelialProliferation Blocks DPPH_Assay DPPH Assay (Free Radical Scavenging) DPPH_Assay->ScavengeRadicals MTT_Assay MTT Assay (Anti-Proliferative) MTT_Assay->InhibitProliferation Aorta_Assay Ex Vivo Rat Aorta Assay (Anti-Angiogenic IC₅₀: 15.4 µg/mL) Aorta_Assay->NewVesselFormation Measures Inhibition of

Application Notes for Researchers

  • Lead Optimization: The core 5-bromoindole structure is a promising scaffold. Future work should explore modifications at the 3rd and 5th positions of the indole ring, as well as on the carboxamide side chain, to improve potency and pharmacokinetic properties [1] [3].
  • Polypharmacology Strategy: Designing a single compound to inhibit multiple targets (e.g., both VEGF and EGFR pathways) is a viable strategy to enhance efficacy and overcome drug resistance in cancer therapy [3].
  • Correlating Activities: The link between antioxidant activity and anti-angiogenic effect warrants further investigation, as reducing oxidative stress in the tumor microenvironment could be a key part of the compound's mechanism [1].

References

Comprehensive Application Notes and Protocols: Evaluating Anti-Proliferative Activity of Indole-2-Carboxylic Acid Using MTT Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The MTT assay remains a cornerstone method in cell biology and drug discovery for evaluating cell viability and proliferation capacity. This colorimetric technique measures the metabolic activity of cells based on the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The assay principle relies on the direct correlation between formazan production and the number of metabolically active cells, providing a reliable platform for screening potential therapeutic compounds. [1] Indole derivatives represent a promising chemical class with diverse biological activities, including demonstrated anti-proliferative effects against various cancer cell lines. The indole nucleus serves as a critical pharmacophore in many natural and synthetic compounds with medicinal value. Specifically, indole-2-carboxylic acid and its derivatives have garnered significant research interest due to their potent biological activities and favorable drug-like properties. [2] Recent studies have explored structure-activity relationships of indole derivatives, revealing that specific substitutions at different positions of the indole ring can significantly enhance anti-proliferative potency while potentially reducing toxicity to normal cells. [3]

The versatility of the MTT assay makes it particularly suitable for evaluating the therapeutic potential of indole-2-carboxylic acid derivatives across various experimental contexts, including dose-response studies, time-course experiments, and combination therapy screening. Its compatibility with high-throughput screening formats enables rapid assessment of multiple compounds and conditions, facilitating the identification of lead candidates for further development. Additionally, the quantitative nature of the assay allows for the generation of reliable IC50 values, which are essential for comparing compound efficacy and establishing structure-activity relationships. [1] [4]

Table 1: Overview of Indole Derivatives and Their Research Applications

Indole Derivative Research Applications Key Findings Reference
Indole-3-carboxylic acid (ICA) Antiproliferative activity against various cancer cell lines Enhanced potency when conjugated with primaquine; significant ROS generation [3]
6-methoxy-1H-indole-2-carboxylic acid (MICA) Antifungal activity; potential anticancer applications Isolated from Bacillus toyonensis; promising bioactivity against fungal pathogens [5]
Primaquine-indole carboxamide conjugates Evaluation against breast, liver, and prostate cancer cells Compound 2 showed enhanced potency with preference for prostate cancer LNCaP cells [3]
Indole-3-acetic acid (IAA) Combination studies with ROS generators Anticancer activity when combined with UVB or ROS generators like horseradish peroxidase [3]

MTT Assay Protocol

Reagent Preparation

The initial phase of the MTT assay requires careful preparation of reagents to ensure reproducible results. Begin by preparing a 5 mg/mL MTT solution in phosphate-buffered saline (PBS). The solution should be mixed thoroughly by vortexing or sonication until completely dissolved, then filter-sterilized using a 0.2 μm membrane filter. Aliquot the MTT solution and store at -20°C, where it remains stable for at least six months. Avoid storing the solution at 4°C for extended periods, as this may compromise its stability and performance. [1] For the solubilization solution, prepare MTT solvent consisting of 4 mM HCl and 0.1% NP-40 in isopropanol. This solution is critical for dissolving the insoluble purple formazan crystals generated during the assay. Alternatively, other solubilization solutions such as dimethyl sulfoxide (DMSO) or acidified isopropanol can be used based on experimental requirements and cell type. [1] [6]

Cell Seeding and Treatment

Proper cell culture techniques are essential for obtaining reliable MTT assay results. Seed cells in a 96-well tissue culture plate at an optimal density based on the cell line and experimental duration. Common seeding densities range from 2×10³ to 1×10⁵ cells per well in 100 μL of complete culture medium. Include appropriate control wells: blank controls (medium without cells), negative controls (cells with vehicle only), and positive controls (cells with known cytotoxic agent). After seeding, incubate the plate for 18-24 hours in a humidified CO₂ incubator at 37°C with 5% CO₂ to allow cell attachment and recovery. [6] Following attachment, prepare serial dilutions of indole-2-carboxylic acid in serum-free medium or PBS, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Treat cells with the test compound across a range of concentrations, typically from 1 μM to 100 μM, based on preliminary range-finding experiments. Include replicate wells (at least triplicate) for each concentration to ensure statistical reliability. [3] [7]

MTT Incubation and Formazan Solubilization

After an appropriate treatment period (typically 24-72 hours), carefully remove the treatment medium from each well. For adherent cells, gently aspirate the medium without disturbing the cell monolayer. For suspension cells, centrifuge the 96-well plate at 1,000 × g for 5 minutes before careful aspiration. Add 50 μL of serum-free medium followed by 50 μL of MTT solution (5 mg/mL) to each well, resulting in a final MTT concentration of 0.5-1 mg/mL. Return the plate to the CO₂ incubator and incubate for 3-4 hours at 37°C. During this period, metabolically active cells will reduce the yellow MTT to purple formazan crystals, which are visible under a microscope. [1] [4] Following incubation, carefully remove the MTT-containing medium and add 150 μL of MTT solubilization solution to each well. Seal the plate with parafilm and wrap in foil to protect from light, then place on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. If necessary, pipette the solution up and down to fully dissolve any remaining crystals. The resulting homogeneous purple solution is stable for approximately one hour, during which absorbance measurements should be completed. [1]

Data Collection and Analysis

Measure the absorbance of the solubilized formazan product using a microplate reader set to 570 nm with a reference wavelength of 630-650 nm to correct for background interference. The reference wavelength helps account for potential scratches on the plate surface, bubbles, or other non-specific absorbance. [1] [4] Calculate the mean absorbance for each set of replicates and subtract the average absorbance of the blank wells (containing culture medium and MTT reagent but no cells) to obtain corrected absorbance values. The percentage of cell viability can be calculated using the following formula:

Cell Viability (%) = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) × 100

For IC₅₀ determination (concentration that inhibits cell proliferation by 50%), plot cell viability against the logarithm of compound concentration and analyze using nonlinear regression. Several software packages, including GraphPad Prism, can fit dose-response curves and calculate IC₅₀ values with confidence intervals. [1] [7]

Table 2: Key Parameters for MTT Assay Optimization

Parameter Recommended Condition Considerations Potential Issues
Cell Seeding Density 2×10³ - 1×10⁵ cells/well Optimize based on cell type and treatment duration Too high: overestimation of viability; Too low: high variability
MTT Concentration 0.5-1 mg/mL final Balance between signal intensity and potential toxicity High concentrations may be cytotoxic
Incubation Time with MTT 3-4 hours Varies with metabolic activity of cell type Insufficient time: weak signal; Too long: crystal dissolution difficulties
Solubilization Method 0.1% NP-40 in isopropanol or DMSO Test compatibility with cell type Incomplete dissolution leads to inaccurate readings
Absorbance Wavelength 570 nm (test) 630-650 nm (reference) Reference wavelength reduces background Interference from phenol red or test compounds

Experimental Studies and Findings

Anti-Proliferative Effects of Indole Carboxylic Acids

Recent investigations have demonstrated the significant anti-proliferative potential of various indole carboxylic acid derivatives against multiple cancer cell lines. In a comprehensive study evaluating primaquine-indole carboxamide conjugates, indole-3-carboxylic acid (ICA) emerged as a particularly promising scaffold. When conjugated with primaquine to form PQ-ICA (compound 2), it exhibited enhanced cytotoxicity compared to the individual components or their physical mixture. This conjugate demonstrated notable potency against prostate cancer (LNCaP) cells with an IC₅₀ of 11.90 ± 4.7 μM, breast cancer (MDA-MB-231) cells with an IC₅₀ of 14.75 ± 3.8 μM, and liver cancer (Hep-G2) cells with an IC₅₀ of 34.41 ± 4.3 μM. Interestingly, the racemic compound outperformed its individual enantiomers, suggesting a complex mechanism of action that may involve multiple molecular targets. [3]

The structure-activity relationship studies revealed that modifications to the indole moiety significantly influenced anti-proliferative potency. While ICA-derived compounds demonstrated promising activity, other derivatives such as indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA) showed varying levels of efficacy depending on the cancer cell line tested. Importantly, unmodified indole carboxylic acids (ICA, IAA, IPA) exhibited minimal cytotoxicity when tested alone at concentrations up to 100 μM, highlighting the importance of appropriate chemical modifications or combination strategies for unleashing their anti-proliferative potential. [3] These findings underscore the value of the MTT assay in quantifying structure-activity relationships and guiding lead optimization efforts in indole-based drug discovery.

MTT Assay in Mechanism of Action Studies

The MTT assay serves as a valuable tool not only for quantifying anti-proliferative effects but also for providing insights into the mechanistic basis of compound action. In the case of indole-2-carboxylic acid derivatives, MTT data has been instrumental in elucidating the role of reactive oxygen species (ROS) in mediating anti-proliferative activity. Studies on PQ-ICA (compound 2) revealed that it functions as a much more effective ROS inducer compared to hydrogen peroxide, ICA, primaquine, or their combination. This enhanced ROS generation correlated strongly with the observed anti-proliferative effects, suggesting that oxidative stress represents a key mechanism contributing to the cytotoxicity of this compound class. [3]

Furthermore, the MTT assay has been employed in conjunction with other experimental approaches to investigate effects on cell cycle progression. Flow cytometric analysis demonstrated that treatment with potent indole derivatives resulted in dose-dependent cell cycle arrest at both S and G2/M phases in LNCaP cells. This arrest prevents proper cell division and contributes to the overall anti-proliferative effect. The correlation between MTT data (metabolic activity) and cell cycle analysis (proliferation status) provides complementary evidence for the mechanism of action and strengthens the validity of the findings. [3] Additional mechanistic insights have been gained by combining MTT assays with measurements of apoptotic markers, including caspase activation and alterations in the BAX/BCL-2 ratio, which further elucidate the cell death pathways engaged by indole carboxylic acid derivatives. [7]

Mechanistic Insights and Signaling Pathways

The anti-proliferative effects of indole-2-carboxylic acid derivatives involve complex interactions with multiple intracellular signaling pathways. While the precise mechanisms vary among specific compounds and cell types, several key pathways have emerged as critical mediators of their biological activity. Understanding these mechanisms provides valuable insights for optimizing therapeutic efficacy and identifying potential combination strategies.

The PI3K/AKT/mTOR pathway, a crucial regulator of cell survival, proliferation, and metabolism, represents one important target of indole derivatives. Natural compounds with established anti-proliferative activity, including various flavonoids, have been shown to modulate this pathway effectively. In human colon cancer Caco-2 cells, treatment with fisetin (a flavonoid) resulted in downregulation of PI3K, mTOR, and NF-κB gene expression, coupled with increased BAX/BCL-2 ratio, indicating simultaneous inhibition of survival signaling and activation of apoptotic pathways. [7] Given the structural similarities between different classes of natural compounds, indole-2-carboxylic acid derivatives may exert similar effects on this critical signaling axis, potentially contributing to their anti-proliferative activity across various cancer cell types.

The generation of reactive oxygen species (ROS) represents another important mechanism through which indole derivatives exert anti-proliferative effects. Certain indole compounds, particularly when combined with oxidizing agents or specific molecular conjugations, can significantly increase intracellular ROS levels, leading to oxidative damage and activation of cell death pathways. [3] This ROS-mediated cytotoxicity is particularly relevant for indole-3-acetic acid derivatives, which have been shown to generate toxic metabolites, including endoperoxides and singlet oxygen, upon oxidative activation. The relationship between ROS generation and anti-proliferative activity highlights the potential of indole-2-carboxylic acid derivatives as pro-oxidant therapeutic agents that exploit the differential redox vulnerability of cancer cells compared to their normal counterparts.

G cluster_0 Indole-2-Carboxylic Acid Mechanisms cluster_1 MTT Assay Detection Indole Indole ROS ROS Indole->ROS Induces PI3K_AKT_mTOR PI3K_AKT_mTOR Indole->PI3K_AKT_mTOR Inhibits Apoptosis Apoptosis ROS->Apoptosis Activates Mitochondria Mitochondria ROS->Mitochondria Damages PI3K_AKT_mTOR->Apoptosis Promotes CellCycle CellCycle PI3K_AKT_mTOR->CellCycle Arrests Viability Viability Apoptosis->Viability Reduces CellCycle->Viability Reduces MTT MTT Mitochondria->MTT Reduces Formazan Formazan MTT->Formazan Converts to Formazan->Viability Measures

Diagram 1: Signaling Pathways and MTT Assay Detection - This diagram illustrates the proposed mechanisms of action for indole-2-carboxylic acid derivatives and how the MTT assay detects subsequent changes in cellular metabolic activity.

G cluster_0 Experimental Workflow Seed Seed Treat Treat Seed->Treat Plate Plate Seed->Plate 96-well plate MTTAdd MTTAdd Treat->MTTAdd Compound Compound Treat->Compound Indole derivatives Incubate Incubate MTTAdd->Incubate 0.5-1 mg/mL MTT MTTAdd->Incubate Solubilize Solubilize Incubate->Solubilize Formazan Formazan Incubate->Formazan 3-4h at 37°C Measure Measure Solubilize->Measure Solution Solution Solubilize->Solution Solvent addition Analyze Analyze Measure->Analyze Data Data Measure->Data OD570/630-650nm Results Results Analyze->Results Viability % & IC₅₀ Cells Cells Plate->Cells 2×10³-1×10⁵ cells/well Cells->Treat 24h attachment Compound->MTTAdd 24-72h treatment Formazan->Solubilize Purple crystals Solution->Measure Complete dissolution Data->Analyze Absorbance values

Diagram 2: MTT Assay Experimental Workflow - This diagram outlines the key steps in evaluating the anti-proliferative activity of indole-2-carboxylic acid derivatives using the MTT assay, from cell seeding to data analysis.

Research Applications and Protocol Variations

Applications in Cancer Research

The combination of MTT assay and indole-2-carboxylic acid derivatives has found diverse applications in cancer research, particularly in the evaluation of novel therapeutic agents. The quantitative nature of the MTT assay enables precise determination of anti-proliferative potency, facilitating comparison across different compounds and cell lines. This approach has been successfully employed to screen libraries of indole derivatives, identify lead compounds with optimal efficacy-to-toxicity profiles, and establish structure-activity relationships to guide further chemical optimization. [3] Additionally, the assay's compatibility with high-throughput formats makes it invaluable for drug discovery programs focused on developing indole-based therapeutics for various cancer types.

Beyond single-agent testing, the MTT assay has proven instrumental in evaluating combination therapies involving indole-2-carboxylic acid derivatives. Studies have explored the synergistic effects of combining indole compounds with established chemotherapeutic agents, targeted therapies, or radiation treatment. For instance, research on indole-3-acetic acid has demonstrated enhanced anticancer activity when combined with ultraviolet B radiation or reactive oxygen species generators. [3] Similarly, the conjugation of indole carboxylic acids with other bioactive molecules, such as primaquine, has yielded hybrid compounds with superior anti-proliferative activity compared to either component alone. These combination approaches represent promising strategies for overcoming drug resistance and improving therapeutic outcomes in oncology.

Formulation Development and Nano-Delivery Systems

Recent advances in formulation science have expanded the potential applications of indole-2-carboxylic acid derivatives in therapeutic settings. Research on analogous compounds has demonstrated the value of novel delivery systems in enhancing bioavailability and therapeutic efficacy. For example, studies on 6-methoxy-1H-indole-2-carboxylic acid (MICA) have explored its incorporation into nanosponge-hydrogel formulations for improved topical delivery. These advanced formulations address challenges related to the physicochemical properties of indole derivatives, such as limited aqueous solubility, and enhance their penetration through biological barriers. [5]

The development of such delivery systems creates opportunities for utilizing indole-2-carboxylic acid derivatives not only in cancer therapy but also in other therapeutic areas, including the treatment of fungal and bacterial infections. The MTT assay plays a crucial role in optimizing these formulations by assessing their cytotoxicity and establishing appropriate dosing parameters. As formulation strategies continue to evolve, the therapeutic potential of indole-2-carboxylic acid derivatives is expected to expand significantly, potentially leading to novel treatments for various diseases. [5]

Troubleshooting and Technical Considerations

Common Technical Issues and Solutions

Despite its widespread use, the MTT assay presents several technical challenges that require careful attention to ensure reliable results. One common issue is incomplete dissolution of the formazan crystals, leading to uneven color development and inaccurate absorbance readings. This problem can be addressed by extending the shaking time to 15-30 minutes, gently pipetting the solution up and down to disrupt any remaining crystals, or optimizing the composition of the solubilization solution. [1] Additionally, ensuring that the solubilization solution is fresh and properly prepared is crucial for consistent results.

Another frequent challenge involves high background absorbance or excessive variability between replicates. This issue often stems from incomplete removal of culture medium before adding the MTT reagent or the solubilization solution. Residual phenol red in the medium can contribute significantly to background signal. Using serum-free medium during MTT incubation and carefully aspirating the medium without disturbing the cell monolayer can minimize this problem. [1] Additionally, edge effects in 96-well plates, caused by uneven evaporation, can be reduced by excluding outer wells from experimental measurements or using specialized plates with reduced evaporation features.

Assay Limitations and Mitigation Strategies

While the MTT assay offers numerous advantages, researchers must be aware of its limitations when evaluating indole-2-carboxylic acid derivatives. A significant consideration is the potential for chemical interference between the test compound and the MTT reagent. Some compounds, including those with reducing properties, may directly reduce MTT to formazan independent of cellular activity, leading to false viability signals. This interference can be detected by including appropriate controls containing the test compound and MTT reagent without cells. [1]

The metabolic basis of the MTT assay represents another important consideration. Since the assay measures mitochondrial reductase activity, factors that alter cellular metabolism without necessarily affecting proliferation can influence results. For instance, compounds that induce metabolic dormancy or cytostasis without cell death may reduce formazan production despite maintaining membrane integrity. Therefore, combining the MTT assay with alternative viability measures, such as ATP quantification or membrane integrity dyes, provides a more comprehensive assessment of anti-proliferative activity. [1] [4] Finally, the cell line-specific reduction capacity must be considered when comparing results across different experimental models, as the relationship between formazan production and cell number can vary significantly among cell types. Generating standard curves for each cell line under experimental conditions helps ensure accurate interpretation of results.

Conclusion

The MTT assay represents a robust, well-established method for evaluating the anti-proliferative activity of indole-2-carboxylic acid derivatives and related compounds. Its simplicity, reproducibility, and compatibility with standard laboratory equipment have made it an indispensable tool in drug discovery and cancer research. When properly optimized and executed, this assay provides reliable quantitative data on compound efficacy, dose-response relationships, and IC₅₀ values essential for characterizing potential therapeutic agents. The continued investigation of indole-2-carboxylic acid derivatives using this methodological approach holds significant promise for identifying novel anti-proliferative agents with potential clinical applications.

The versatility of the MTT assay enables its application across various research contexts, from initial compound screening to mechanistic studies and formulation development. By following the detailed protocol outlined in this document and adhering to appropriate quality control measures, researchers can generate high-quality, reproducible data to advance our understanding of indole-based therapeutics. As research in this field progresses, the integration of MTT assay data with findings from complementary techniques will continue to provide valuable insights into the therapeutic potential and mechanisms of action of indole-2-carboxylic acid derivatives in cancer and other proliferation-related disorders.

References

Application Notes and Protocols for 5-Bromo-1H-indole-2-carboxylic Acid in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its versatility and presence in numerous biologically active molecules [1]. Its structural framework facilitates diverse interactions with biological macromolecules, making it a cornerstone for developing therapeutics targeting a wide array of diseases, including cancer, viral infections, and neurological disorders [1]. The derivative 5-Bromo-1H-indole-2-carboxylic acid is a particularly valuable pharmaceutical intermediate due to the synergistic effect of the electron-withdrawing carboxylic acid moiety at the 2-position and the bromo substituent at the 5-position. The bromo group serves as a handle for further functionalization via modern cross-coupling reactions, while the carboxylic acid can be readily converted into various amides, esters, and hydrazides, enabling extensive structure-activity relationship (SAR) exploration [2] [3].

Therapeutic Applications and Biological Profiles

Recent research has identified this compound and its derivatives as key intermediates for compounds with promising activity against several high-value drug targets.

HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

The search for novel integrase strand transfer inhibitors (INSTIs) to combat drug-resistant HIV strains has identified the indole-2-carboxylic acid scaffold as a promising chemotype [4] [5]. The core structure functions by chelating two Mg²⁺ ions within the enzyme's active site via its indole nitrogen and carboxylate oxygen atoms, a mechanism confirmed through molecular docking studies [5]. Optimization of this scaffold led to compound 17a, a derivative which demonstrated marked inhibition of the strand transfer process with an IC₅₀ of 3.11 μM [4] [5]. Critical to its enhanced activity was the introduction of a halogenated benzene ring at the C6 position of the indole nucleus, which provides a beneficial π–π stacking interaction with the viral DNA (dC20) [4] [5]. This research validates this compound as a versatile precursor for developing next-generation antiviral agents.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

In oncology drug discovery, derivatives of this compound have been designed and synthesized as potent EGFR tyrosine kinase inhibitors [2]. A series of conjugates, including carbothioamide, oxadiazole, and triazole, were evaluated for their antiproliferative effects. Among them, compound 3a emerged as the most potent and cancer-specific agent, effectively inhibiting cell proliferation in human HepG2, A549, and MCF-7 cancer cell lines [2]. Mechanism-of-action studies revealed that compound 3a induces cell cycle arrest and activates apoptosis by inhibiting EGFR tyrosine kinase activity. Molecular docking analyses confirmed strong binding interactions with the EGFR kinase domain, and in silico profiling indicated favorable absorption characteristics and a reduced risk of hepatotoxicity compared to established drugs like erlotinib [2].

Table 1: Biological Activity of Indole-2-Carboxylic Acid Derivatives

Therapeutic Area Target Key Derivative Reported IC₅₀ / Activity Mechanism of Action / Key Interaction
Virology HIV-1 Integrase Compound 17a 3.11 μM [4] [5] Mg²⁺ chelation; π-π stacking with viral DNA [4] [5]
Oncology (Lung, Liver, Breast) EGFR Tyrosine Kinase Compound 3a Potent anti-proliferative activity [2] Cell cycle arrest & apoptosis induction [2]
Antiviral Research HIV-1 Integrase Indole-2-carboxylic acid (Lead) 32.37 μM [4] [5] Chelates two Mg²⁺ ions in the active site [4] [5]
Synthesis of Oxindole–Indole Conjugates as CDK Inhibitors

The intermediate has also been utilized to construct complex oxindole–indole conjugates as potential anticancer agents [3]. In these hybrids, the 1H-indole-2-carbohydrazide derivative (synthesized from 1H-indole-2-carboxylic acid) is condensed with various isatin derivatives to produce molecules that demonstrate efficient growth inhibition of human breast cancer cell lines (MCF-7 and MDA-MB-231) [3]. The most active conjugates, such as 6a and 6e, exhibited significant CDK4 inhibitory activity (IC₅₀ values of 1.82 and 1.26 µM, respectively). Docking studies revealed that these hybrids interact with the CDK4 active site through a dual binding mode: the oxindole moiety forms critical hydrogen bonds with residues Glu94 and Val96, while the indole framework is stabilized in a hydrophobic sub-pocket [3].

Experimental Protocols

Protocol 1: Synthesis of 1H-Indole-2-carbohydrazide (Key Intermediate)

This intermediate is a versatile precursor for the synthesis of various pharmacologically active conjugates, including oxindole-indole hybrids and triazole derivatives [3].

Procedure:

  • Esterification: In a round-bottom flask, dissolve 1H-indole-2-carboxylic acid (10.0 g, 62.1 mmol) in absolute ethanol (150 mL). Add thionyl chloride (SOCl₂, 9.0 mL, 124.2 mmol) dropwise with stirring at 0°C. After the addition, reflux the reaction mixture for 6-8 hours. Monitor reaction completion by TLC.
  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ethanol and SOCl₂. Quench the residue with ice-cold water and neutralize with a saturated sodium bicarbonate solution until pH ~7-8.
  • Extraction and Isolation: Extract the resulting precipitate or aqueous mixture with ethyl acetate (3 × 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain ethyl 1H-indole-2-carboxylate as a crude solid, which can be used directly in the next step without further purification [3].
  • Hydrazide Formation: Dissolve the crude ethyl ester in ethanol (100 mL). Add hydrazine monohydrate (N₂H₄·H₂O, 15 mL, excess) and heat the mixture under reflux for 4-6 hours.
  • Isolation of Product: After cooling, concentrate the reaction mixture. The resulting solid is collected by filtration, washed with cold ethanol, and dried to afford 1H-indole-2-carbohydrazide as a white solid [3].

Purification and Characterization:

  • Recrystallize the product from ethanol to achieve analytical purity.
  • Characterize the product using spectroscopic techniques: IR (KBr): 3310 (N-H), 3205 (N-H), 1650 (C=O) cm⁻¹. ¹H NMR (DMSO-d₆): δ 11.55 (s, 1H, indole N-H), 9.70 (s, 1H, NH of hydrazide), 7.58 (d, J = 8.0 Hz, 1H, Ar-H), 7.38 (d, J = 8.0 Hz, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 7.05 (t, J = 7.5 Hz, 1H, Ar-H), 6.98 (t, J = 7.5 Hz, 1H, Ar-H), 4.50 (s, 2H, NH₂) [3].
Protocol 2: Synthesis of Oxindole–Indole Conjugates (CDK Inhibitors)

This protocol describes the synthesis of hybrid molecules with demonstrated CDK4 inhibitory and anticancer activity [3].

Procedure:

  • Reaction Setup: In a round-bottom flask, equip with a condenser, combine equimolar quantities (e.g., 1.0 mmol each) of 1H-indole-2-carbohydrazide (from Protocol 1) and the appropriate isatin derivative (e.g., unsubstituted, 5-substituted, or N-substituted isatin) in glacial acetic acid (15-20 mL).
  • Condensation Reaction: Heat the reaction mixture under reflux with stirring for 4-5 hours.
  • Work-up and Isolation: After completion (monitored by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture onto crushed ice with vigorous stirring. The resulting solid precipitate is collected by filtration.
  • Purification: Wash the crude product thoroughly with water, followed by a small amount of cold methanol. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to afford the pure oxindole–indole conjugate [3].

Table 2: Characterization Data for Representative Oxindole-Indole Conjugates [3]

Compound Yield (%) Molecular Formula M.P. (°C)
6a H H 85 C₁₇H₁₂N₄O₂ 282-284
6b H 5-F 80 C₁₇H₁₁FN₄O₂ 269-271
6c H 5-Cl 82 C₁₇H₁₁ClN₄O₂ 275-277
6e H 5-OCH₃ 78 C₁₈H₁₄N₄O₃ 258-260
9a CH₃ H 75 C₁₈H₁₄N₄O₂ 245-247
Protocol 3: In Vitro Evaluation of Anti-HIV-1 Integrase Activity

This assay measures the inhibition of the strand transfer step of HIV-1 integrase, a key mechanism for novel antiviral agents [4] [5].

Materials and Reagents:

  • HIV-1 Integrase Assay Kit (commercially available)
  • Test compounds dissolved in DMSO (final DMSO concentration ≤1%)
  • Recombinant HIV-1 Integrase enzyme
  • Donor DNA (biotin-labeled) and Target DNA
  • Reaction buffer (e.g., 20 mM HEPES pH 7.5, containing MgCl₂, DTT, and glycerol)
  • Streptavidin-coated microplates
  • Detection reagents (e.g., primary antibody, HRP-conjugated secondary antibody, chemiluminescent substrate)
  • Microplate reader capable of luminescence detection.

Procedure:

  • Enzymatic Reaction:
    • Prepare the reaction mixture in a low-binding microcentrifuge tube. A typical 50 µL reaction contains: reaction buffer, donor DNA, target DNA, recombinant HIV-1 integrase, and the test compound at the desired concentration.
    • Include controls: Negative control (no enzyme), Positive control (no inhibitor, 100% activity), and Reference control (e.g., Raltegravir).
    • Incubate the reaction at 37°C for 1-2 hours.
  • Product Capture and Detection:
    • Terminate the reaction and transfer the mixture to a streptavidin-coated microplate. Incubate to allow biotinylated DNA products to bind.
    • Wash the plate to remove unbound components.
    • Add a primary antibody specific for the integrated DNA product, followed by an HRP-conjugated secondary antibody.
    • After final washes, add a chemiluminescent substrate and measure the luminescence signal with a plate reader [4] [5].
  • Data Analysis:
    • Calculate the percentage inhibition for each test compound using the formula: % Inhibition = [1 - (Signal_compound - Signal_negative) / (Signal_positive - Signal_negative)] × 100.
    • Generate dose-response curves from data obtained at multiple concentrations and determine the IC₅₀ value (concentration causing 50% inhibition) using non-linear regression analysis.

Visual Workflows and Mechanisms

Synthetic Pathway for Key Intermediates and Conjugates

The following diagram illustrates the core synthetic route to generating bioactive indole derivatives from this compound.

G A This compound B Esterification (SOCl₂, EtOH, reflux) A->B C Ethyl 5-Bromo-1H-indole-2-carboxylate B->C D Hydrazide Formation (N₂H₄·H₂O, EtOH, reflux) C->D E 1H-Indole-2-carbohydrazide (Key Intermediate) D->E F Condensation with Isatins (Glacial AcOH, reflux) E->F H Condensation with Ketones E->H G Oxindole-Indole Conjugates (Potent CDK4 Inhibitors) F->G I Carbocycle-Indole Conjugates H->I

Diagram 1: Synthesis of bioactive conjugates from a key intermediate.

Mechanism of Action as an HIV-1 Integrase Inhibitor

This diagram depicts the proposed binding mode of indole-2-carboxylic acid derivatives in the active site of HIV-1 Integrase.

G Inhibitor Indole-2-carboxylic Acid Derivative Mg1 Mg²⁺ Ion Inhibitor->Mg1 Chelation via Indole N & COO⁻ Mg2 Mg²⁺ Ion Inhibitor->Mg2 Chelation via Indole N & COO⁻ vDNA Viral DNA (dC20/dA21) Inhibitor->vDNA π-π Stacking Interaction D64 Asp64 (DDE Motif) Mg1->D64 D116 Asp116 (DDE Motif) Mg1->D116 Mg2->D116 E152 Glu152 (DDE Motif) Mg2->E152 IN HIV-1 Integrase Active Site D64->IN D116->IN E152->IN

Diagram 2: Proposed binding mode of indole derivatives inhibiting HIV-1 integrase.

Conclusion

This compound has firmly established itself as a highly versatile and valuable intermediate in modern drug discovery. Its utility, demonstrated by the synthesis of potent inhibitors targeting HIV-1 integrase, EGFR tyrosine kinase, and CDK4, underscores the enduring relevance of the indole scaffold. The synthetic protocols outlined are robust and reproducible, providing researchers with clear pathways to generate targeted libraries for SAR studies. As drug resistance and the need for more effective therapies continue to drive innovation, this intermediate will undoubtedly remain a key building block in the development of next-generation anticancer and antiviral agents.

References

Application Notes: Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Background: HIV-1 integrase (IN) is a vital enzyme for viral replication, responsible for integrating the viral DNA into the host genome. Integrase strand transfer inhibitors (INSTIs) like Raltegravir and Dolutegravir are a mainstay of antiretroviral therapy. However, the emergence of drug-resistant strains necessitates the development of novel inhibitors [1]. The indole-2-carboxylic acid scaffold has been identified as a promising structure for developing new INSTIs. Its nitrogen atom and carboxyl group can chelate the two Mg²⁺ ions in the enzyme's active site, while the aromatic core can engage in stacking interactions with viral DNA [1].

Key Findings: A 2024 study designed and synthesized a series of indole-2-carboxylic acid derivatives. Through structural optimization, compound 17a emerged as a potent inhibitor, demonstrating significant strand transfer inhibition with an IC₅₀ of 3.11 µM. Binding mode analysis revealed that a halogenated benzene ring at the C6 position of the indole scaffold effectively engages in π–π stacking with the viral DNA (dC20), enhancing its potency [1].

The table below summarizes the inhibitory activity and cytotoxicity profile of key compounds from the series.

Table 1: HIV-1 Integrase Inhibitory Activity and Cytotoxicity of Selected Indole-2-carboxylic Acid Derivatives

Compound Strand Transfer IC₅₀ (µM) Cytotoxicity CC₅₀ (µM)
1 (Indole-2-carboxylic acid) 32.37 ± 4.51 >80
4a 10.06 ± 0.56 >80
16h 8.68 ± 0.77 >80
17a 3.11 ± 0.18 >80
17b 6.67 ± 0.51 >80
Raltegravir (RAL) 0.06 ± 0.04 >80

Data presented as mean ± standard deviation from at least three independent experiments. IC₅₀ is the concentration required to inhibit the strand-transfer step by 50%. CC₅₀ is the concentration that inhibits the proliferation of MT-4 cells by 50% [1].

Strategic Optimization of the Indole Scaffold

The design of these inhibitors was guided by three key strategies to enhance interactions with the HIV-1 integrase active site, which you can visualize in the following diagram.

G Indole Scaffold Optimization Strategy IndoleCore Indole-2-carboxylic Acid Core StrategyI Strategy I: Hydrophobic Extension (Introduce bulky group at C3 to fill hydrophobic cavity) IndoleCore->StrategyI StrategyII Strategy II: Metal Chelation (Modify C2 carboxyl group to enhance Mg²⁺ binding) IndoleCore->StrategyII StrategyIII Strategy III: DNA Interaction (Add halogenated phenyl at C5/C6 for π-π stacking with viral DNA) IndoleCore->StrategyIII

Detailed Protocol: HIV-1 Integrase Strand Transfer Inhibition Assay

This protocol is adapted from established methods for evaluating the strand transfer activity of HIV-1 integrase [1].

1. Principle The assay measures the ability of a test compound to inhibit the strand transfer step catalyzed by HIV-1 integrase. A biotin-labeled donor DNA mimics the viral DNA ends. Successful integration of this donor DNA into a target DNA is quantified using a colorimetric or fluorescent readout after capture on a streptavidin-coated plate.

2. Materials

  • HIV-1 Integrase Assay Kit: (e.g., such as those from commercial suppliers).
  • Test Compounds: Indole-2-carboxylic acid derivatives, dissolved in DMSO. Include Raltegravir as a positive control.
  • Enzyme: Recombinant HIV-1 integrase.
  • DNA Substrates: Biotin-labeled donor DNA and target DNA.
  • Streptavidin-Coated Microplates
  • Detection Reagents: Typically include an antibody specific for the target DNA and an enzyme-linked conjugate for signal detection.
  • Plate Reader (capable of measuring absorbance or fluorescence).

3. Experimental Workflow The following diagram outlines the key steps in the assay procedure.

G Strand Transfer Assay Workflow Start Prepare Reaction Mixture (Integrase, Donor/Target DNA, Mg²⁺) Step1 Pre-incubate with Test Compound (Serially diluted in DMSO) Start->Step1 Step2 Initiate Strand Transfer Reaction (Incubate at 37°C for 1-2 hours) Step1->Step2 Step3 Stop Reaction & Transfer to Streptavidin Plate Step2->Step3 Step4 Wash to Remove Unbound Components Step3->Step4 Step5 Add Detection Antibody Step4->Step5 Step6 Add Enzyme-Linked Conjugate and Chromogenic Substrate Step5->Step6 Step7 Measure Signal Intensity (Plate Reader) Step6->Step7 Step8 Calculate % Inhibition and IC₅₀ Step7->Step8

4. Procedure

  • Step 1: Prepare the reaction mixture containing integrase, biotin-labeled donor DNA, and target DNA in an appropriate buffer with Mn²⁺ or Mg²⁺ as the cofactor.
  • Step 2: Add test compounds. Pre-incubate the enzyme/DNA mixture with serially diluted compounds (e.g., 0.1 µM to 40 µM) for 15-30 minutes. Include a vehicle control (DMSO) for 0% inhibition and a control without enzyme for background signal.
  • Step 3: Initiate the reaction by adding the divalent cation cofactor if not already present. Incubate the plate at 37°C for 1-2 hours to allow the strand transfer reaction to proceed.
  • Step 4: Stop the reaction using the kit's stop solution.
  • Step 5: Capture and detect. Transfer the reaction mixture to a streptavidin-coated microplate. After a suitable capture time, wash the plate to remove unbound components.
  • Step 6: Follow the kit's detection protocol. This typically involves sequential addition of a detection antibody, an enzyme-linked secondary conjugate, and a colorimetric substrate.
  • Step 7: Measure the signal. Read the absorbance or fluorescence of the plate.
  • Step 8: Data analysis.
    • Calculate the percentage inhibition for each compound concentration: % Inhibition = [1 - (Signal_compound - Signal_background) / ( Signal_control - Signal_background)] × 100
    • Generate dose-response curves and calculate the IC₅₀ value using non-linear regression analysis in software like GraphPad Prism.

5. Complementary Cytotoxicity Assay

  • Purpose: To ensure that antiviral activity is not due to non-specific cell death.
  • Protocol: Seed MT-4 or other suitable cells in a 96-well plate and treat with the same serial dilutions of the test compound used in the antiviral assay. Incubate for a set period (e.g., 3-5 days). Cell viability can be measured using MTS or MTT assays, which quantify metabolically active cells. The CC₅₀ (cytotoxic concentration 50%) is then calculated [1].

Conclusion

The indole-2-carboxylic acid scaffold is a validated chemotype for developing novel HIV-1 integrase inhibitors. The detailed assay protocol allows for the systematic evaluation and optimization of these compounds. The strategic introduction of hydrophobic groups and halogenated aromatic rings, as exemplified by compound 17a, is a proven method for enhancing potency by improving interactions with the enzyme's active site and viral DNA [1].

References

Comprehensive Application Notes and Protocols: Synthesis and Biological Evaluation of Indole-2-Carboxylic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Indole-2-Carboxylic Acid Derivatives and Their Therapeutic Significance

The indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry with demonstrated therapeutic value across multiple disease domains. This heterocyclic framework possesses unique physicochemical properties that facilitate diverse biological interactions, making it an attractive starting point for drug discovery campaigns. Recent literature highlights the growing importance of indole-2-carboxylic acid derivatives in addressing pressing medical challenges, including viral infections, metabolic disorders, microbial diseases, and oncology. The versatility of this molecular scaffold enables structural diversification at multiple positions, allowing medicinal chemists to fine-tune properties for specific therapeutic targets while maintaining favorable drug-like characteristics.

Research over the past decade has revealed that indole-2-carboxylic acid derivatives interact with crucial biological targets through various mechanisms, including enzyme inhibition, receptor modulation, and protein-protein interaction disruption. The scaffold's ability to participate in key molecular interactions such as hydrogen bonding, π-π stacking, and metal ion chelation underpins its broad utility in drug design. Furthermore, the indole nucleus serves as an effective bioisostere for other aromatic heterocycles, enabling property optimization while maintaining target engagement. This applications protocol summarizes standardized methodologies for synthesizing and biologically evaluating indole-2-carboxylic acid derivatives, with specific examples drawn from recent peer-reviewed literature demonstrating their therapeutic potential across multiple disease areas.

Synthesis Protocols and Methodologies

Classical Synthetic Approaches

The synthesis of indole-2-carboxylic acid derivatives employs both well-established classical methods and innovative contemporary approaches. One foundational procedure described in Organic Syntheses involves a two-step sequence beginning with the formation of potassium ethyl o-nitrophenylpyruvate followed by reductive cyclization to yield ethyl indole-2-carboxylate [1]. For the first step, potassium metal (39.1 g, 1.00 g atom) is dissolved in a mixture of absolute ethanol (250 mL) and anhydrous ether (300 mL) under a dry nitrogen atmosphere. To this solution, diethyl oxalate (146 g, 1.00 mole) is added with stirring, followed after 10 minutes by o-nitrotoluene (137 g, 1.00 mole). The mixture is set aside for at least 24 hours, yielding the intermediate potassium salt (204-215 g, 74-78%) after filtration and washing with anhydrous ether [1].

The reductive cyclization step dissolves the potassium salt (30 g, 0.109 mole) in glacial acetic acid (200 mL) in a 400 mL hydrogenation bottle. Platinum catalyst (0.20 g) is added, and the mixture is hydrogenated using a Parr apparatus at approximately 30 psi until hydrogen uptake ceases. The catalyst is removed by filtration, and the product is precipitated by adding 3 L of water slowly with stirring. The resulting ethyl indole-2-carboxylate is collected by filtration, washed with water, and dried over calcium chloride, yielding 13.2-13.6 g (64-66%) with a melting point of 118-124°C. Further purification can be achieved through charcoal treatment and recrystallization from methylene chloride/light petroleum ether, yielding white needles (11.3-11.7 g, 41-44%) with a sharper melting point of 122.5-124°C [1].

Contemporary Synthetic Strategies

Modern synthetic approaches have expanded the toolbox for preparing functionalized indole-2-carboxylic acid derivatives. A method for 7-nitro-1H-indole-2-carboxylic acid derivatives begins with (2-nitrophenyl)hydrazine hydrochloride, which is converted to a hydrazone intermediate followed by cyclization using polyphosphoric acid (PPA) to yield the indole core in 41% yield [2]. Regioselective bromination at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves 85% yield, allowing for subsequent functionalization through Suzuki coupling with various boronic acids [2].

For indole-2-carboxamides, a one-pot amide coupling protocol has been optimized. Indole-2-carboxylic acids are coupled with amines using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent and diisopropylethylamine (DIPEA) as a base in dichloromethane at room temperature [3]. Alternatively, coupling can be performed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with hydroxybenzotriazole hydrate (HOBt) as additives [4]. Reaction monitoring by TLC typically employs UV visualization and potassium permanganate staining, with purification through flash chromatography on silica gel using ethyl acetate/hexane gradients [3].

Table 1: Key Synthetic Methods for Indole-2-Carboxylic Acid Derivatives

Method Type Key Reagents/Conditions Yield Range Applications
Reductive cyclization Pt-catalyzed hydrogenation in AcOH 64-66% Core indole-2-carboxylate synthesis [1]
Fischer indole synthesis PPA catalysis, 41% yield 41% 7-Nitroindole-2-carboxylic acids [2]
Suzuki coupling NBS bromination followed by Pd-catalyzed coupling 63-95% 3-Substituted indole derivatives [2]
Amide coupling BOP/DIPEA in DCM, rt, overnight 60-85% Indole-2-carboxamide library synthesis [3]
Reductive alkylation LiAlH₄ in Et₂O, 0°C to rt 70-80% Amine intermediate formation [3]
Synthesis Optimization Strategies

Reaction optimization is critical for achieving high yields of indole-2-carboxylic acid derivatives. The potassium salt of ethyl o-nitrophenylpyruvate demonstrates stability limitations, with storage beyond three weeks leading to decreased yields and formation of oily byproducts instead of crystalline products [1]. For hydrogenation steps, catalyst selection significantly impacts efficiency; platinum catalysts provide excellent results for reductive cyclization, while palladium-based systems may be preferable for other transformations [1]. Additionally, the electronic effects of substituents on the indole ring influence reaction rates in cross-coupling reactions, with electron-withdrawing groups typically enhancing reactivity at the 3-position [2].

For challenging coupling reactions involving sterically hindered amines, extended reaction times (12-24 hours) and slight reagent excess (1.2-1.5 equivalents of carboxylic acid component) often improve yields. Microwave-assisted synthesis has emerged as a valuable tool for accelerating reaction times and improving yields in indole ring formation and functionalization, though specific protocols must be optimized for each derivative series [5]. Purification protocols generally employ standard silica gel chromatography with ethyl acetate/hexane gradients, though reversed-phase chromatography may be necessary for highly polar derivatives.

Biological Evaluation Assays and Protocols

Antiviral Evaluation Protocols

HIV-1 integrase strand transfer inhibition assays provide critical data on the antiviral potential of indole-2-carboxylic acid derivatives. The standard protocol involves evaluating inhibitory activity against HIV-1 integrase using a biochemical assay system that measures strand transfer activity specifically [6]. Test compounds are dissolved in DMSO and diluted in reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 10 mM dithiothreitol, and 0.1 mg/mL bovine serum albumin. The reaction mixture typically includes purified HIV-1 integrase, donor DNA mimicking the viral DNA ends, and target DNA. After incubation at 37°C for 1 hour, reactions are stopped, and products are quantified using appropriate detection methods.

The most promising compound from recent studies (17a) demonstrated an IC₅₀ value of 3.11 μM in the strand transfer assay [6]. To establish mechanism-based activity, binding mode analysis through molecular docking studies is recommended. These studies have revealed that the indole nucleus chelates with two Mg²⁺ ions in the integrase active site, while substituents at the C6 position engage in π-π stacking interactions with viral DNA (dC20) [6]. For comprehensive profiling, lead compounds should advance to cell-based antiviral assays using HIV-1 infected MT-4 cells, with cytotoxicity parallel assessment in uninfected cells using MTT or similar viability assays.

Antidiabetic Activity Assessment

The evaluation of fructose-1,6-bisphosphatase (FBPase) inhibition follows established protocols with slight modifications between research groups. The standard FBPase inhibitory assay measures a compound's ability to inhibit the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate [2]. The reaction mixture contains 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 0.1 mM EDTA, 0.1 mM fructose-1,6-bisphosphate, and recombinant human FBPase. After pre-incubation with test compounds for 5 minutes at 37°C, the reaction is initiated by substrate addition.

The enzyme activity is monitored by measuring inorganic phosphate release using the classic Fiske-SubbaRow method or more contemporary malachite green-based detection. Recent studies identified compound 3.9 as a potent FBPase inhibitor with an IC₅₀ of 0.99 μM [2]. For lead optimization, structure-activity relationship (SAR) analysis should explore substitutions at the 3-, 4-, and 5-positions of the 7-nitro-1H-indole-2-carboxylic acid scaffold to enhance hydrophobic interactions with residues Met177, Leu30, and Val160 in the FBPase allosteric binding site [2].

Antimycobacterial Testing Protocols

Antitubercular evaluation of indole-2-carboxamides employs standardized protocols against Mycobacterium tuberculosis H37Rv strain. The microdilution method in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) is widely used, with bacterial inoculation at approximately 5×10⁵ CFU/mL [4]. Compounds are typically tested in a dilution series across 96-well plates, with incubation at 37°C for 7-14 days. The minimum inhibitory concentration (MIC) is defined as the lowest compound concentration preventing visible growth.

Recent investigations identified compound 8g as a potent antitubercular agent with an MIC of 0.32 μM against M. tuberculosis H37Rv [4]. To assess selectivity, parallel cytotoxicity testing in mammalian cells (e.g., Vero cells) is essential, with compound 8g demonstrating favorable selectivity (IC₅₀ = 40.9 μM, selectivity index = 128) [4]. For mechanism elucidation, molecular docking against the mycobacterial membrane protein large 3 (MmpL3) transporter active site provides insights into potential interactions, with comparisons to known inhibitors like ICA38 [4].

Antiproliferative and Kinase Inhibition Assays

The antiproliferative activity of indole-2-carboxamides is typically evaluated against a panel of human cancer cell lines using the MTT or SRB assays. Cells are seeded in 96-well plates and exposed to compound dilutions for 48-72 hours, followed by viability measurement [3]. Recent studies reported derivative Va with exceptional potency, showing GI₅₀ values of 26-86 nM across multiple cancer cell lines [3].

For kinase inhibition profiling, standard EGFR inhibitory assays use recombinant kinase domain, ATP, and appropriate peptide substrate in reaction buffer. After incubation, phosphorylation is detected using ELISA, fluorescence, or luminescence-based readouts. Compound Va demonstrated an IC₅₀ of 71 ± 6 nM against EGFR, superior to reference erlotinib (IC₅₀ = 80 ± 5 nM) [3]. Similar protocols apply to BRAF and VEGFR-2 inhibition, with lead compounds typically showing IC₅₀ values in the 77-107 nM range [3].

Table 2: Biological Activity Profiles of Indole-2-Carboxylic Acid Derivatives

Therapeutic Area Molecular Target Most Active Compound Potency (IC₅₀/MIC) Cytotoxicity Selectivity
Antiviral (HIV) HIV-1 integrase 17a 3.11 μM Not specified [6]
Antidiabetic Fructose-1,6-bisphosphatase 3.9 0.99 μM Not specified [2]
Antitubercular MmpL3 transporter 8g 0.32 μM SI = 128 [4]
Anticancer EGFR kinase Va 71 nM GI₅₀ 26 nM (cancer cells) [3]
Anticancer multi-kinase BRAF Va 77 nM GI₅₀ 26 nM (cancer cells) [3]

Structure-Activity Relationship Analysis and Optimization Strategies

Key Structural Modifications and Effects

The indole-2-carboxylic acid scaffold offers multiple positions for structural modification that significantly influence biological activity. The carboxylic acid moiety at position 2 is essential for many target interactions, particularly as it can chelate metal ions in enzyme active sites, as demonstrated with HIV-1 integrase where it coordinates with two Mg²⁺ ions [6]. This group can be isosterically replaced with carboxamide functionalities while maintaining target engagement, as seen in antitubercular and anticancer derivatives [4] [3].

Halogen incorporation at strategic positions often enhances potency. In HIV-1 integrase inhibitors, a C6 halogenated benzene ring significantly improved activity through π-π stacking interactions with viral DNA [6]. Similarly, for FBPase inhibitors, a 7-nitro substitution established hydrogen bonds with Thr31 and/or Val17 residues in the allosteric binding site [2]. The N-1 position of the indole ring tolerates various substituents, with larger hydrophobic groups generally enhancing membrane permeability and target affinity, as demonstrated by adamantyl and rimantadine derivatives in antitubercular compounds [4].

Optimization Strategies for Therapeutic Applications

Lead optimization strategies vary significantly based on the therapeutic target. For enzyme inhibitors like HIV-1 integrase and FBPase, the primary focus involves enhancing target binding interactions while maintaining favorable physicochemical properties. In contrast, for membrane-associated targets like MmpL3, lipophilicity optimization plays a crucial role, with a documented trend of "high lipophilicity = high activity" among many effective MmpL3 inhibitors [4].

The following diagram illustrates the strategic optimization process for indole-2-carboxylic acid derivatives:

G Start Indole-2-carboxylic Acid Scaffold P1 Position 1 (N-1) Hydrophobic substituents Enhance membrane permeability Start->P1 P2 Position 2 (C-2) Carboxylic acid or bioisosteres Metal chelation, H-bonding Start->P2 P3 Position 3 (C-3) Aryl/heteroaryl groups π-π stacking interactions Start->P3 P4 Positions 4-7 (C-4 to C-7) Halogens, NO₂, alkyl groups Target-specific interactions Start->P4 App3 Antitubercular Applications MmpL3 transporter inhibition P1->App3 Adamantyl groups App1 Antiviral Applications HIV-1 integrase inhibition P2->App1 Mg²⁺ chelation App2 Antidiabetic Applications FBPase allosteric inhibition P2->App2 H-bond with Val17 P3->App1 π-π with DNA App4 Anticancer Applications Multi-kinase inhibition P3->App4 Bulkier groups P4->App2 7-NO₂ with Thr31 P4->App3 4,6-Dihalogenation

Research Applications and Specific Protocols

Protocol for HIV-1 Integrase Inhibitors Development

The development of indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors follows a structured workflow from design to evaluation. Begin with molecular docking studies using the HIV-1 integrase active site (PDB: 1BL3) to prioritize synthetic targets, focusing on compounds that can chelate the two Mg²⁺ ions and engage in π-π stacking with viral DNA [6]. Synthesize core scaffolds using the reductive cyclization method [1], then introduce diversifying substituents through Suzuki coupling or amide formation [2].

For biological evaluation, implement the HIV-1 integrase strand transfer assay as described in Section 3.1. Advance compounds showing IC₅₀ values below 10 μM to cell-based antiviral assays using HIV-1 infected MT-4 cells. Determine EC₅₀ values and calculate selectivity indices relative to cytotoxicity in uninfected cells. For resistance profiling, evaluate selected compounds against clinically relevant mutant integrases (e.g., G140S/Q148H) to assess potential cross-resistance issues [6].

Protocol for FBPase Inhibitors Development

The development of allosteric FBPase inhibitors begins with structure-based design focusing on the AMP binding site. Incorporate a nitro group at position 7 of the indole ring to form hydrogen bonds with Thr31 and Val17, and explore hydrophobic substituents at positions 3, 4, and/or 5 to interact with the hydrophobic surface formed by Met177, Leu30, and Val160 [2]. Synthesize target compounds using the Fischer indole approach followed by functionalization through bromination and Suzuki coupling [2].

Evaluate FBPase inhibition using the protocol in Section 3.2, prioritizing compounds with IC₅₀ values below 5 μM for cellular gluconeogenesis inhibition assays in primary hepatocytes. Measure glucose production from lactate/pyruvate substrates in the presence of test compounds. Advance lead compounds with demonstrated cellular activity to pharmacokinetic studies and in vivo efficacy evaluation in diabetic animal models (e.g., db/db mice), monitoring fasting blood glucose levels and oral glucose tolerance [2].

Protocol for MmpL3 Inhibitors Development

The development of antitubercular indole-2-carboxamides targeting MmpL3 begins with design strategies incorporating lipophilic substituents known to enhance activity, particularly adamantyl and rimantadine-derived groups at the N-1 position [4]. Employ the one-pot amide coupling protocol using EDC·HCl/HOBt or BOP/DIPEA with appropriate indole-2-carboxylic acids and amines [4] [3].

Evaluate compounds against M. tuberculosis H37Rv using the MIC determination protocol in Section 3.3. Screen cytotoxicity in parallel using Vero or similar mammalian cell lines to establish selectivity indices early. For confirmed hits, perform mechanism confirmation studies including assessment of TMM translocation inhibition and intracellular accumulation using labeled substrates. Conduct molecular docking against MmpL3 (e.g., PDB: 6AJG) to verify binding poses similar to known inhibitors like ICA38 [4].

Table 3: Key Considerations for Specific Therapeutic Applications

Therapeutic Area Critical Design Elements Primary Screening Secondary Assays Optimization Parameters
HIV-1 integrase inhibition Mg²⁺ chelation, DNA interaction Strand transfer assay (IC₅₀) Cell-based antiviral, cytotoxicity Selectivity index, resistance profile
FBPase inhibition AMP site binding, H-bond with Thr31/Val17 Enzyme inhibition (IC₅₀) Cellular gluconeogenesis, hepatotoxicity Oral bioavailability, in vivo efficacy
MmpL3 inhibition Lipophilicity, adamantyl groups MIC vs M. tuberculosis Mammalian cell cytotoxicity, TMM translocation Selectivity index, metabolic stability
Kinase inhibition H-bond with hinge region, hydrophobic pocket fit Kinase inhibition (IC₅₀) Cell proliferation, caspase activation Kinase selectivity, in vivo tumor growth

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold continues to demonstrate remarkable versatility in drug discovery, yielding promising candidates across multiple therapeutic areas. The synthetic protocols outlined in this document, ranging from classical reductive cyclization to contemporary coupling methods, provide researchers with robust tools for generating diverse compound libraries. Standardized biological evaluation methods enable systematic assessment of therapeutic potential, while structure-activity relationship analysis facilitates rational optimization of target engagement and drug-like properties.

Future directions in this field will likely focus on polypharmacological approaches, with single compounds designed to modulate multiple disease-relevant targets simultaneously. The demonstrated ability of indole-2-carboxamides to exhibit both antitubercular and antitumor activities highlights this emerging trend [4]. Additionally, advanced drug delivery strategies may enhance the therapeutic application of these compounds, particularly for targets requiring specific tissue distribution or intracellular localization. As structural biology advances, fragment-based design approaches applied to the indole-2-carboxylic acid scaffold may yield novel chemotypes with improved selectivity and safety profiles. Through continued methodological refinement and interdisciplinary collaboration, indole-2-carboxylic acid derivatives will remain valuable tools in the medicinal chemist's arsenal for addressing unmet medical needs.

References

5-Bromo-1H-indole-2-carboxylic acid solubility DMSO DMF

Author: Smolecule Technical Support Team. Date: February 2026

Basic Compound Information

Chemical Profile: 5-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5)

Property Value
CAS Number 7254-19-5 [1] [2] [3]
Molecular Formula C9H6BrNO2 [1] [2] [3]
Molecular Weight 240.05 g/mol [1] [2] [3]
Form Powder, Solid (white to off-white/light yellow) [2] [3]
Melting Point 287-288°C [4]
Storage -20°C [2] [3] [4]

Solubility & Physicochemical Properties

While no source provides directly measured solubility in DMSO or DMF, the following table summarizes predicted physicochemical properties and solubility data, which are strong indicators of dissolution behavior [1].

Property Predicted Value / Classification
Topological Polar Surface Area (TPSA) 53.09 Ų [1]
Consensus Log Po/w (Lipophilicity) 2.29 [1]
Predicted Water Solubility 0.0399 - 0.0732 mg/mL (Soluble classification) [1]
Predicted GI Absorption High [1]
Number of H-Bond Donors 2 [1]
Number of H-Bond Acceptors 2 [1]
Number of Rotatable Bonds 1 [1]
  • Solubility Interpretation: The compound is characterized as having high gastrointestinal absorption [1]. It is predicted to be soluble in water [1]. These properties suggest it will likely dissolve well in polar organic solvents like DMSO and DMF, which are commonly used for compounds with this profile.

Suggested Solubility & Handling Guidelines

Based on the physicochemical profile and standard laboratory practices for similar compounds, here are practical experimental recommendations.

Solvent Preparation Protocols

For preparing stock solutions, a general approach can be adopted, noting that one supplier suggests this method for a closely related compound [5].

G Start Start: Prepare Stock Solution Step1 1. Weigh compound Start->Step1 Step2 2. Add small volume of DMSO/DMF Step1->Step2 Step3 3. Vortex or sonicate to dissolve Step2->Step3 Caution Caution: Use minute amounts for initial solubility tests Step2->Caution Step4 4. Dilute with aqueous buffer for biological assays Step3->Step4

  • Stock Solution in DMSO: A common strategy is to first create a concentrated stock solution in DMSO (e.g., 10-50 mM) and then dilute it into an aqueous buffer for biological assays [5]. Always use the minimal amount of DMSO final concentration (typically <0.1-1%) to avoid cellular toxicity.
  • Handling and Storage: The compound is supplied as a powder and should be stored at -20°C [2] [3] [4]. Allow it to warm to room temperature in a dry environment before opening to prevent moisture condensation.
Troubleshooting Common Issues
  • Problem: Compound won't dissolve.
    • Solution A: Gently warm the tube using a warm water bath (below 60°C) while vortexing. Do not overheat.
    • Solution B: Briefly sonicate the solution in a water bath sonicator for 10-15 minutes.
  • Problem: Precipitation upon dilution.
    • Solution: Ensure you are adding the DMSO stock solution directly into the rapidly stirring aqueous buffer, not the other way around. Alternatively, use a more dilute stock solution.

Safety & Regulatory Information

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1].
  • Precautionary Measures: Wear appropriate personal protective equipment (PPE) including gloves, eyeshields, and type N95 (US) respirators [1] [2].
  • For Research Use Only: This product is intended for research purposes and is not for human or veterinary use [1] [3].

Research Applications

This compound is primarily used as a key building block in organic synthesis and medicinal chemistry. Specific research applications include [2]:

  • Discovery of MMP-13 inhibitors for arthritic diseases.
  • Synthesis of indoleamine 2,3-dioxygenase (IDO) inhibitors.
  • Preparation of factor Xa inhibitors and tubulin polymerization inhibitors for cancer research.
  • Development of dual PPARγ/δ agonists.

References

purification 5-bromoindole-2-carboxylic acid recrystallization

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Purification Procedure

The following table summarizes the key conditions for the hydrolysis and recrystallization of 5-bromoindole-2-carboxylic acid from its ester precursor [1].

Parameter Description
Starting Material Ethyl 5-bromoindole-2-carboxylate (134 g) [1]
Reaction Solvent Methanol (31.25 g of 96%) and water (183 mL) [1]
Reagent Sodium hydroxide [1]
Reaction Conditions Heated under reflux for 0.5 hours [1]
Acidification Agent 10% hydrochloric acid [1]
Precipitation Temperature 40 °C [1]
Target pH 3-4 [1]
Final Product Off-white solid [1]
Yield 91% (109.1 g) [1]
Purity (HPLC) ≥96% [1]

Workflow Diagram

The process from starting material to pure final product can be visualized as follows:

purification_workflow start Ethyl 5-bromoindole-2-carboxylate step1 Reflux with NaOH in MeOH/Water for 0.5h start->step1 step2 Cool Solution to 40°C step1->step2 step3 Slowly add 10% HCl until pH 3-4 step2->step3 step4 Filter Precipitated Solid step3->step4 end Pure 5-Bromoindole-2-carboxylic Acid (Off-white solid, ≥96% purity) step4->end

Application Context and Further Notes

  • Primary Application: This purification method was used to prepare a key intermediate for synthesizing novel EGFR tyrosine kinase inhibitors with demonstrated anti-cancer activity against several human cancer cell lines (A549, HepG2, MCF-7) [2].
  • Alternative Synthesis: Another research group prepared the same carboxylic acid intermediate (compound 6) by hydrolyzing an ethyl ester (compound 5) for the synthesis of antibacterial 5-bromoindole-2-carboxamides [3]. This underscores its role as a versatile building block in medicinal chemistry.

References

TLC monitoring indole synthesis reaction progress

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • How do I know if my Fischer indolization is progressing? A successful reaction is indicated by the disappearance of the starting material spot (e.g., phenylhydrazone) and the appearance of a new spot with a different Rf value, presumed to be the indole product [1]. Using a "co-spot" lane where both the starting material and reaction mixture are applied can help identify these changes clearly [1].

  • What is the best way to visualize indole compounds on TLC? Ultraviolet (UV) light is the most common and non-destructive first step. Indoles, being aromatic, often absorb UV light and will appear as a dark spot on a glowing green background [2] [3]. If compounds are not UV-active, iodine vapor is an excellent secondary method, as it forms yellow-brown complexes with many organic compounds, including indoles [2] [3].

  • My reaction isn't working. What could be wrong? A common reason for the failure of Fischer indolizations, especially for synthesizing 3-aminoindoles, is an alternative reaction pathway. Electron-donating substituents (like an indolyl group or acylated amine) at the C3 position can favor a non-productive heterolytic N–N bond cleavage over the required [3,3]-sigmatropic rearrangement, leading to byproducts like aniline instead of the desired indole [4].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No new product spot Reaction not initiating; incorrect conditions Verify acid catalyst type/strength; ensure temperature is appropriate [4].
Starting material remains, new spot(s) present Incomplete reaction Increase reaction time or temperature [1].
Complex spot pattern Side reactions or decomposition Use milder reaction conditions; ensure anhydrous environment if necessary.
Failed Fischer indolization (3-substituted indoles) Electron-donating groups diverting mechanism Use Lewis acid catalysts (e.g., ZnCl₂) instead of protic acids [4].
Spots not visible with UV light Compound lacks UV-absorbing properties Use alternative visualization (iodine, chemical stains) [2] [3].

Detailed Experimental Protocols

Protocol 1: Standard TLC Monitoring for Indole Synthesis

This is a general method for tracking the progress of a reaction over time [1].

  • Prepare the TLC Plate: Cut a TLC plate to size and lightly draw a baseline in pencil about 1 cm from the bottom. Mark lanes for the starting material (S), co-spot (C), and reaction mixture (R).
  • Spot the Plate:
    • Lane S (Standard): Spot a dilute solution of the pure starting material.
    • Lane R (Reaction): Using a micro-capillary tube, spot a small sample of the reaction mixture taken at time T.
    • Lane C (Co-spot): Spot both the starting material and the reaction mixture in the same location.
  • Develop the Plate: Place the plate in a chamber containing a shallow layer of an appropriate eluent (e.g., Ethyl Acetate/Hexane mixture). Allow the solvent to migrate up to near the top of the plate.
  • Visualize and Analyze: Let the plate dry and visualize under UV light [2] [3]. Circle any spots with a pencil. If nothing is visible, use an iodine chamber [2] [3].
  • Interpret Results: The disappearance of the starting material spot in Lane R and the appearance of a new spot indicates product formation. The co-spot lane helps confirm the identity of spots.

The workflow for this monitoring process is outlined below.

Protocol 2: Visualization Using an Iodine Vapor Chamber

This method is useful when TLC spots are not visible under UV light [2] [3].

  • Preparation: In a fume hood, add a small amount of powdered silica or alumina to a screw-capped TLC chamber (a beaker with a watch glass also works).
  • Add Iodine: Add a few crystals of iodine to the powder. Swirl periodically until the powder turns a uniform orange color as it adsorbs iodine vapor.
  • Expose the Plate: Place the dry, developed TLC plate into the chamber using forceps and close the lid. You may gently shake the chamber to bury the plate in the powder.
  • Observe: Yellow-brown spots will typically develop within a few minutes.
  • Record Results: Quickly sketch or take a picture of the TLC plate. Circle the spots with a pencil, as the color will fade once the plate is removed from the chamber and the iodine sublimes away.

Key Technical Notes

  • Visualization Methods: The table below summarizes common TLC visualization techniques relevant to indole synthesis [2].
Method Principle Best For Destructive?
UV Light Compound absorbs UV, appears dark on fluorescent background Aromatics, conjugated systems (e.g., indoles) No
Iodine Vapor Iodine forms charge-transfer complexes Many organic compounds, works ~50% of the time Semi
Chemical Stains Specific chemical reaction produces a color Functional groups like alcohols, aldehydes, phenols Yes
  • Mechanism Insight for Troubleshooting: Computational studies have shown that for 3-substituted indoles with electron-donating groups (e.g., indolyl, N(H)acetyl), the reaction pathway is diverted from the productive [3,3]-sigmatropic rearrangement to a non-productive heterolytic N–N bond cleavage, explaining the reaction failure [4]. This is a key consideration for researchers designing such syntheses.

References

handling storage 5-Bromo-1H-indole-2-carboxylic acid -20C

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Handling Specifications

Aspect Specification
Product Name 5-Bromo-1H-indole-2-carboxylic acid [1]
CAS Number 7254-19-5 [1] [2] [3]
Molecular Formula C9H6BrNO2 [1] [2] [3]
Molecular Weight 240.05 g/mol [1] [2] [3]
Recommended Storage -20°C [1] [3]
Physical Form Powder [1] [3]
GHS Hazard Statements H315-H319-H335 (Causes skin irritation, serious eye irritation, and may cause respiratory irritation) [3] [4]

Safety & Handling FAQ

Q1: What personal protective equipment (PPE) is required when handling this compound? A1: To minimize exposure, you should wear:

  • Eye Protection: Tightly fitting safety goggles or eyeshields [1] [3].
  • Skin Protection: Wear protective gloves and clothing [1] [3]. The specific glove type should be selected according to the task and satisfy specifications like EN 374 [3].
  • Respiratory Protection: Where dust is formed and adequate ventilation is not possible, use a NIOSH N95 (US) or EN 143 P1 (EU) dust mask [1] [3].

Q2: What should I do in case of accidental exposure? A2: Follow these first-aid measures [3]:

  • Inhalation: Move the person to fresh air. Keep them at rest in a comfortable breathing position [3].
  • Skin Contact: Wash thoroughly with soap and plenty of water [3].
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing [3].

Storage & Troubleshooting FAQ

Q3: Why is storage at -20°C recommended, and what happens if the compound is left at room temperature? A3: Storage at -20°C is specified to ensure long-term chemical stability [1] [3]. While the decomposition temperature is not specified, storing at a lower temperature slows down degradation processes, maintaining the compound's purity for sensitive applications like pharmaceutical R&D. The melting point is reported at 287-288 °C, indicating good thermal stability at room temperature for short handling periods [3].

Q4: The compound has formed a lump or appears clumpy. Has it degraded? A4: Clumping can occur due to absorption of moisture from the air. This does not necessarily indicate degradation.

  • Action: Bring the vial to room temperature in a desiccator to prevent further moisture uptake. Once equilibrated, you can gently break up the solid with a clean spatula. The product can likely still be used, but for quantitative reactions, you may want to confirm its performance with a small-scale test first.

Q5: What are the incompatibilities for this compound? A5: Specific incompatible materials are not listed in the available data. However, as a general practice for organic solids, you should:

  • Keep it away from strong oxidizing agents, strong bases, and strong reducing agents.
  • Avoid conditions that generate dust, which can form explosive mixtures in air [3].

Experimental Application & Synthesis

This compound is a versatile building block in medicinal chemistry. The workflow below illustrates its role in drug discovery, from synthesis to biological testing.

G Start Start: Ethyl 5-Bromoindole-2-carboxylate Step1 Step 1: Basic Hydrolysis (Reflux with NaOH in MeOH/Water) Start->Step1 Reflux 0.5h Step2 Step 2: Acid Precipitation (Add 10% HCl, adjust pH to 3-4) Step1->Step2 Cool to 40°C Product Product: 5-Bromoindole-2-carboxylic Acid Step2->Product Filter, 91% Yield App1 Application 1: HIV-1 Integrase Inhibitor Product->App1 App2 Application 2: Tubulin Polymerization Inhibitor (Anti-cancer) Product->App2 App3 Application 3: Dual PPARγ/δ Agonist Product->App3

Synthesis Protocol: From Ester to Acid This is a high-yield, practical procedure for synthesizing the compound [2].

  • Reaction: Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a solvent mixture of 31.25 g of 96% methanol and 183 mL of water. Add sodium hydroxide and heat under reflux for 0.5 hours.
  • Work-up: Cool the reaction mixture to 40°C. Slowly add 10% hydrochloric acid dropwise while stirring until the pH of the mixture is between 3 and 4.
  • Isolation: Filter the resulting mixture to collect the solid. This yields 109.1 g (91%) of an off-white solid with a purity of ≥96% (by HPLC) [2].

Key Pharmaceutical Applications

  • HIV-1 Integrase Inhibitors: This compound serves as a core metal-binding scaffold that chelates with Mg²⁺ ions in the active site of HIV-1 integrase. Optimization of this scaffold has led to potent inhibitors of viral replication [5].
  • Anti-Cancer Agents: It is used in the synthesis of tubulin polymerization inhibitors, which can inhibit cancer cell growth [1].
  • Metabolic & Anti-inflammatory Agents: It is a key intermediate for preparing dual PPARγ/δ agonists (for metabolic diseases) and chemical probes targeting the hFPRL1 receptor in inflammation [1].

Key Takeaways

  • Storage is Critical: Always store this compound at -20°C in a tightly closed container to maintain its stability and purity for research use [1] [3].
  • Safety First: This powder can cause irritation, so always wear appropriate PPE—gloves, goggles, and a dust mask—when handling [3] [4].
  • Versatile Intermediate: Its primary value lies in its role as a building block for creating biologically active molecules, particularly in antiviral and anticancer drug discovery [1] [5].

References

improving yield Fischer indole synthesis 5-bromo derivative

Author: Smolecule Technical Support Team. Date: February 2026

Fischer Indole Synthesis: Core Principle & Common Pitfalls

The Fischer indole synthesis is an acid-catalyzed reaction converting an aryl hydrazone (typically formed from a phenylhydrazine and a carbonyl compound) into an indole derivative [1] [2]. For synthesizing 5-bromoindole, the starting material would be 4-bromophenylhydrazine.

A key challenge is that the standard reaction conditions often require elevated temperatures and strong Brønsted or Lewis acids, which can be poorly tolerated by some functional groups and lead to side products or low yields [3] [2].

Troubleshooting Guide: Strategies to Improve Yield

The table below summarizes practical strategies to address common issues and enhance the yield of your 5-bromoindole derivative.

Problem Possible Cause Suggested Solution Key References
Low Yield/Decomposition Harsh classical conditions (e.g., high temp., strong protic acids) Use milder Lewis acids (e.g., ZnCl₂, BF₃) or weaker acid systems [1] [2]. [1] [2]
Poor Solubility/Reactivity Inefficient reaction medium Employ low melting mixtures or ionic liquids as superior solvents/reaction media [3]. [3]
Limited by Substrate Inefficient hydrazone formation from aryl halides Apply the Buchwald modification: a Pd-catalyzed coupling of aryl bromides and hydrazones [3] [1]. [3] [1]
Long Reaction Times Conventional heating Use microwave irradiation to significantly accelerate the cyclization step [2]. [2]
Scale-up Challenges Inefficient heat and mass transfer in batch reactors Implement continuous flow microreactors for improved control and scalability [2]. [2]

Detailed Experimental Protocols

Here are detailed methodologies for two promising approaches from the troubleshooting guide.

Protocol 1: Fischer Synthesis in a Low Melting Mixture (LMM) [3]

This method uses a benign solvent system and can be performed under mild conditions.

  • Reagents: 4-Bromophenylhydrazine, carbonyl partner (ketone/aldehyde), Choline Chloride (ChCl), Zinc Chloride (ZnCl₂).
  • Procedure:
    • Form an LMM by mixing ChCl and ZnCl₂ in a 1:1.2 molar ratio at 80°C until a clear liquid forms.
    • Add 4-bromophenylhydrazine (1.0 mmol) and your carbonyl compound (1.0 mmol) directly into the LMM.
    • Stir the mixture at a moderate temperature (e.g., 60-80°C) and monitor the reaction by TLC.
    • Upon completion, cool the mixture and add ethyl acetate (10 mL) and water (10 mL).
    • Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 10 mL).
    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
    • Purify the crude product by flash column chromatography.
Protocol 2: Buchwald Modification for Direct Synthesis from Aryl Bromides [3] [1]

This method avoids the need to pre-synthesize and isolate the arylhydrazine.

  • Reagents: 4-Bromophenylhydrazine (or a protected derivative), carbonyl partner (ketone/aldehyde), Palladium catalyst (e.g., Pd₂(dba)₃), supporting ligand, base.
  • Procedure:
    • In a dry Schlenk flask under an inert atmosphere, combine the Pd₂(dba)₃ (2-5 mol%), a bulky, electron-rich phosphine ligand (e.g., PtBu₃, 4-10 mol%), and a base (e.g., NaOtBu, 1.5 equiv).
    • Add dry, degassed solvent (e.g., toluene or 1,4-dioxane).
    • Add the 4-bromophenylhydrazine (1.0 mmol) and the hydrazone of your chosen carbonyl compound (1.2 mmol).
    • Heat the reaction mixture to 80-100°C and stir until complete by TLC.
    • Cool the reaction to room temperature and dilute with ethyl acetate (15 mL).
    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
    • Purify the crude product by flash column chromatography to isolate the 5-bromoindole derivative.

Workflow & Mechanism

The following diagram illustrates the general reaction mechanism and points where optimization strategies can be applied.

fischer_optimization start 4-Bromophenylhydrazine + Carbonyl Compound hydrazone Form Hydrazone (Condensation) start->hydrazone Step 1 enamine Tautomerization to Enamine (Acid Catalyzed) hydrazone->enamine Step 2 Acid Catalyst rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Step 3 diimine Diimine Intermediate rearrangement->diimine cyclization Cyclization & Ammonia Elimination diimine->cyclization Step 4 Rate-Limiting product 5-Bromoindole (Product) cyclization->product optimization1 Optimization: Mild Acids (ZnCl₂, BF₃) Low Melting Mixtures optimization1->enamine optimization2 Optimization: Buchwald Modification (Pd-catalysis) optimization2->start optimization3 Optimization: Microwave Irradiation Flow Chemistry optimization3->cyclization

Key Takeaways for Success

To maximize your yield for a 5-bromoindole derivative, focus on these core principles:

  • Embrace Milder Conditions: Transition from traditional strong Brønsted acids to Lewis acids like ZnCl₂ or novel solvent systems like low melting mixtures to reduce decomposition [3] [2].
  • Leverage Modern Catalysis: If your route allows, the Buchwald modification provides a more direct and potentially higher-yielding pathway from simple aryl bromides [3] [1].
  • Apply Enabling Technologies: Microwave irradiation and continuous flow processing are powerful tools for intensifying and scaling this reaction safely and efficiently [2].

References

characterization 5-bromoindole-2-carboxylic acid NMR HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Handling

The table below summarizes the key identifiers and handling information for 5-Bromoindole-2-carboxylic acid (CAS RN: 7254-19-5) [1] [2] [3].

Property Specification
Molecular Formula C₉H₆BrNO₂ [1] [2]
Molecular Weight 240.06 g/mol [1] [2]
Appearance White to Light yellow powder or crystal [1] [2]
Melting Point 280 °C - 294 °C [1] [3]
Purity (HPLC) Typically ≥95% - 98% [1] [2] [3]
Storage Frozen (<0°C) or at 0-8°C; protect from heat [1] [2]

Safety Information: This compound may cause skin and serious eye irritation. It is recommended to wear protective gloves, eye protection, and handle it in a well-ventilated hood [1].

NMR Spectroscopy Guide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure, functional groups, and stereochemistry of a compound [4]. The following workflow outlines a standard process for full structure elucidation.

G Start Start: Sample Preparation A ¹H NMR Analysis Start->A B ¹³C NMR Analysis A->B C 2D NMR Analysis (COSY, HSQC, HMBC) B->C D Data Integration and Interpretation C->D End Report Structural Elucidation D->End

Predicted NMR Chemical Shifts

Based on the structure of 5-Bromoindole-2-carboxylic acid, the table below provides the predicted chemical shifts. Please note that these are estimates; actual values can vary with solvent and concentration.

Nucleus Predicted Chemical Shift (δ, ppm) Proton Count/Multiplicity Assignment / Notes
¹H NMR (in DMSO-d₆)
~11.5 1H, broad s N-H (Indole)
~7.5 - 7.6 1H, d H-4 (Aromatic)
~7.3 - 7.4 1H, d H-6 (Aromatic)
~7.2 - 7.3 1H, s H-7 (Aromatic)
~7.0 - 7.1 1H, dd H-3 (Aromatic)
¹³C NMR (in DMSO-d₆)
~161.0 C=O (Carboxylic Acid)
~135.0 C-2 (Indole)
~130.0 C-7a (Aromatic)
~125.0 - 115.0 4 signals C-3, C-4, C-5, C-6 (Aromatic)
~105.0 C-3a (Aromatic)

Troubleshooting NMR Analysis:

  • Problem: Broad or unclear peaks for the N-H and O-H protons.
    • Solution: These protons are exchangeable. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause these peaks to disappear, simplifying the spectrum.
  • Problem: Poor resolution in 2D NMR spectra.
    • Solution: Ensure sample concentration is adequate (typically 5-20 mg in 0.6 mL of deuterated solvent) and that the instrument has been properly calibrated and shimmed.

HPLC Analysis Guide

High-Performance Liquid Chromatography (HPLC) is primarily used for assessing the purity of this compound and quantifying it in mixtures [5] [6]. The following workflow is a general approach for method development.

G Start2 Start: Define Goal (Purity or Quantification) A2 Select Column & Mobile Phase Start2->A2 B2 Develop & Optimize Gradient A2->B2 C2 Validate Method (Precision, Accuracy, LOD/LOQ) B2->C2 D2 Run Samples and Analyze Data C2->D2 End2 Report Purity or Concentration D2->End2

Suggested HPLC Conditions

These conditions are a starting point for your method development and may require optimization.

Parameter Suggested Condition / Note
Column C18 (Reversed-Phase), 250 x 4.6 mm, 5 µm

| Mobile Phase | A: Water (with 0.1% Formic Acid or TFA) B: Acetonitrile or Methanol | | Gradient | 5% B to 95% B over 20-25 minutes | | Flow Rate | 1.0 mL/min | | Detection | UV-Vis / PDA (Detect at 254 nm or 280 nm) | | Injection Volume | 10-20 µL | | Sample Prep. | Dissolve in a suitable solvent (e.g., methanol or mobile phase starting condition) at ~1 mg/mL |

Troubleshooting HPLC Analysis:

  • Problem: Tailing or broad peaks.
    • Solution: The carboxylic acid group can interact with residual silanols on the column. Use a mobile phase modified with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. Ensure the column is suitable for the pH range of your mobile phase.
  • Problem: Poor separation from impurities or degradation products.
    • Solution: Optimize the gradient program (e.g., make the ramp shallower around the retention time of the main peak) or try a different batch or brand of C18 column.

Frequently Asked Questions

Q1: How can I confirm the identity and purity of my batch of 5-Bromoindole-2-carboxylic acid?

  • A: A combination of techniques is most reliable. Use HPLC (with a PDA detector) to check for chemical purity and the presence of impurities. Mass Spectrometry (MS) can confirm the molecular weight. Finally, NMR spectroscopy (¹H and ¹³C) is the gold standard for confirming the molecular structure and identity [4].

Q2: My NMR spectrum shows extra peaks. What could they be?

  • A: Extra peaks could indicate:
    • Residual solvents from synthesis or purification (e.g., ethyl acetate, DMSO, water). Consult a solvent chemical shift chart.
    • Synthetic intermediates or side products from the compound's preparation.
    • Degradation products if the compound has been stored improperly (e.g., at room temperature instead of frozen).

Q3: Can NMR distinguish between different positional isomers?

  • A: Yes, absolutely. NMR, particularly 2D techniques like HMBC (which shows long-range carbon-proton couplings), is excellent at distinguishing between isomers like 5-bromoindole-2-carboxylic acid and 6-bromoindole-2-carboxylic acid, as the coupling patterns and chemical shifts would be distinctly different [4].

References

Optimization Strategies & Structure-Activity Relationships (SAR)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core strategies for optimizing indole-2-carboxylates, based on the most recent research [1] [2].

Strategy Chemical Modification Target & Purpose Impact on Inhibitory Activity (IC₅₀)
Core Scaffold & Metal Chelation Introduce carboxyl group at C2 of indole Chelates with two Mg²⁺ ions in the enzyme's active site (DDE motif). Essential for foundational activity [1] [2]. Parent compound (indole-2-carboxylic acid): 32.37 μM [1].
Strategy I: Hydrophobic Cavity Occupation Introduce bulky hydrophobic groups (e.g., aromatic rings) at the C3 position Targets a hydrophobic cavity adjacent to the β4–α2 connector of integrase. Aims to improve potency by filling free space [2]. Varies by specific group. E.g., Compound 17a (C3 benzyl derivative) showed high potency [1].
Strategy II: Metal Binding Group Modify the C2 carboxyl acid group Optimizes the chelation with the Mg²⁺ ions. The nature of this group is critical for effective metal binding [2]. Not explicitly detailed for all modifications in results [1].
Strategy III: π-π Stacking Introduce a halogenated phenyl ring at the C5 or C6 position Enhances interaction with the viral DNA (dC20) through π-π stacking, stabilizing the inhibitor-DNA complex [1] [2]. Significant improvement. E.g., C6-halogenated benzene in 17a contributed to high potency [1].
Exemplary Optimized Compound Compound 17a (C3 benzyl, C6 halogenated benzene, C2 carboxylate) Combines all three strategies: effective Mg²⁺ chelation, hydrophobic cavity occupation, and strong π-π stacking with dC20 [1]. 3.11 μM (Marked improvement over the parent compound) [1].

This optimization workflow illustrates how the different strategies contribute to developing a more potent inhibitor:

Indole-2-carboxylic Acid\n(IC⁵⁰: 32.37 µM) Indole-2-carboxylic Acid (IC⁵⁰: 32.37 µM) Strategy I: C3 Hydrophobic Group Strategy I: C3 Hydrophobic Group Indole-2-carboxylic Acid\n(IC⁵⁰: 32.37 µM)->Strategy I: C3 Hydrophobic Group Strategy II: C2 Carboxyl Mod. Strategy II: C2 Carboxyl Mod. Indole-2-carboxylic Acid\n(IC⁵⁰: 32.37 µM)->Strategy II: C2 Carboxyl Mod. Strategy III: C5/C6 Aromatic Group Strategy III: C5/C6 Aromatic Group Indole-2-carboxylic Acid\n(IC⁵⁰: 32.37 µM)->Strategy III: C5/C6 Aromatic Group Fills hydrophobic cavity\nnear β4-α2 connector Fills hydrophobic cavity near β4-α2 connector Strategy I: C3 Hydrophobic Group->Fills hydrophobic cavity\nnear β4-α2 connector Optimizes chelation\nwith two Mg²⁺ ions Optimizes chelation with two Mg²⁺ ions Strategy II: C2 Carboxyl Mod.->Optimizes chelation\nwith two Mg²⁺ ions Enhances π-π stacking\nwith viral DNA (dC20) Enhances π-π stacking with viral DNA (dC20) Strategy III: C5/C6 Aromatic Group->Enhances π-π stacking\nwith viral DNA (dC20) Optimized Compound 17a Optimized Compound 17a Fills hydrophobic cavity\nnear β4-α2 connector->Optimized Compound 17a Optimizes chelation\nwith two Mg²⁺ ions->Optimized Compound 17a Enhances π-π stacking\nwith viral DNA (dC20)->Optimized Compound 17a Potent Inhibitory Activity\n(IC⁵⁰: 3.11 µM) Potent Inhibitory Activity (IC⁵⁰: 3.11 µM) Optimized Compound 17a->Potent Inhibitory Activity\n(IC⁵⁰: 3.11 µM)

Experimental Protocols for Key Assays

To evaluate your compounds, you will need to perform specific biochemical and cellular assays. The following are standard protocols for assessing HIV-1 integrase inhibition.

HIV-1 Integrase Strand Transfer Inhibition Assay

This is the primary biochemical assay to directly measure a compound's effect on the strand transfer step [1].

  • Principle: Uses a double-stranded oligonucleotide mimicking the viral DNA end (U5 LTR). The product of the integrase-catalyzed strand transfer is visualized and quantified.
  • Key Reagents:
    • Recombinant HIV-1 Integrase enzyme.
    • 5'-end ( ^{32}P )-labeled or biotinylated double-stranded U5 LTR substrate.
    • Target DNA (e.g., supercoiled plasmid DNA).
    • Test compounds and control inhibitors (e.g., Raltegravir).
    • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 10 mM DTT, 5% PEG-8000 [1].
  • Procedure [1] [3]:
    • Pre-incubation: Mix the recombinant integrase with the test compound in reaction buffer and incubate for 15-30 minutes at 30°C.
    • Reaction Initiation: Add the labeled viral DNA substrate and target DNA to the mixture.
    • Incubation: Continue incubation for 1 hour at 30°C to allow the strand transfer reaction to proceed.
    • Reaction Stop: Add a stop solution (e.g., 95% formamide, 20 mM EDTA).
    • Analysis: Separate the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE). Visualize and quantify the strand transfer product using autoradiography (for ( ^{32}P )) or other appropriate detection methods. The IC₅₀ value is calculated from the concentration-response curve.
Cytotoxicity Assay (CC₅₀)

It is crucial to determine whether the inhibitory activity is due to specific enzyme inhibition rather than general cytotoxicity [1].

  • Principle: Measures the concentration of a compound that kills 50% of host cells.
  • Common Protocol (MTT Assay in MT-4 cells):
    • Cell Culture: Grow MT-4 cells (a human T-lymphocyte cell line) in appropriate medium.
    • Compound Treatment: Seed cells into a 96-well plate and treat with a serial dilution of the test compound.
    • Incubation: Incubate for a set period (e.g., 48-72 hours) at 37°C with 5% CO₂.
    • Viability Measurement: Add MTT reagent and incubate further. Metabolically active cells will convert MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm. The CC₅₀ is calculated from the dose-response curve [1].

Frequently Asked Questions (FAQs)

Q1: Why is the indole nitrogen important for activity? A1: The indole nitrogen, together with the oxygen atoms from the C2 carboxylate group, forms a critical bis-bidentate chelation system with the two Mg²⁺ ions in the integrase active site. This interaction is fundamental for anchoring the inhibitor to the enzyme [1] [2].

Q2: My compound shows good IC₅₀ in the biochemical assay but no activity in cell-based models. What could be wrong? A2: This is a common issue in drug discovery. The discrepancy often points to problems with cellular permeability, metabolic instability, or efflux by transporters. Review your compound's physicochemical properties (e.g., LogP, solubility). Consider strategies like prodrug approaches or further structural modifications to improve bioavailability [4].

Q3: Are there other binding modes for indole derivatives besides the active site? A3: Yes. While the strategies above target the active site, research has explored allosteric inhibition. Some indole-based compounds can inhibit integrase by disrupting its interaction with the essential cellular cofactor LEDGF/p75 [5] [6]. This represents a distinct mechanism to overcome resistance to classic active-site inhibitors.

References

overcoming low solubility biological assays indole derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Improve Solubility of Indole Derivatives

The table below summarizes key approaches to enhance the aqueous solubility of indole-based compounds for biological testing.

Strategy Description & Mechanism Key Supporting Data from Research

| Structural Modification | Introducing ionizable or polar substituents to the indole scaffold to improve hydrophilicity. | - 5-OCH(_3), 1-COCH(_3): These substituents were key to the activity of sulfonylhydrazone hybrids and contributed to favorable drug-likeness. [1] [2]

  • Ionizable Groups: Incorporating weakly basic functional groups (pKa 8.87-9.32) can enhance solubility in acidic environments. [1] [2] | | Prodrug Approach | Designing bioreversible, water-soluble derivatives (e.g., phosphate esters) that convert to the active compound in vivo. | While not explicitly detailed in the search results, this is a standard industry practice for compounds where direct modification impairs activity. | | Formulation Optimization | Using co-solvents, surfactants, or complexing agents to solubilize the compound in the assay medium. | - Co-solvents: DMSO is universally used for initial stock solutions. [3]
  • BSA: Serum albumin in assay media can bind and help solubilize hydrophobic compounds. [4] | | In Silico Screening | Predicting solubility and ADME properties computationally before synthesis to prioritize promising candidates. | - LogS & LogP: Calculated logS values identified indole-sulfonylhydrazones as moderately soluble (logS ~ -6 to -4). [1] [2]
  • Rules of Five: Ensures compounds have molecular weight <500 and logP <5, supporting better solubility. [1] [2] |

Experimental Protocols for Solubility Assessment

A robust workflow for evaluating your indole derivatives should include the following steps.

In Silico Prediction (Pre-Synthesis)

Before synthesis, computationally screen designed compounds.

  • Procedure: Use software like SwissADME or similar tools to calculate key physicochemical properties. [1] [2]
  • Key Parameters to Calculate:
    • LogP: Predicts lipophilicity; aim for <5.
    • LogS: Predicts aqueous solubility; values between -6 and -4 indicate moderate solubility. [1] [2]
    • Topological Polar Surface Area (TPSA): Values below ~140 Ų are generally favorable for passive absorption. [1] [2]
  • Decision Point: Prioritize compounds with predicted favorable solubility and drug-likeness for synthesis.
Kinetic Solubility Assay (High-Throughput)

This method uses DMSO stock solutions to rapidly assess solubility in aqueous buffers.

  • Procedure:
    • Prepare a concentrated stock solution of the indole derivative in DMSO (e.g., 10-20 mM). [3]
    • Dilute the stock solution into the relevant aqueous buffer (e.g., PBS) to the desired test concentration. A typical final DMSO concentration is ≤1% (v/v).
    • Mix the solution and incubate for a set period (e.g., 15-60 minutes) at the assay temperature.
    • Visually inspect for precipitation or use a nephelometer to quantify turbidity.
  • Application: Ideal for early-stage, rapid screening of many compounds to eliminate insoluble candidates. [5]
Shake-Flask Method (Thermodynamic Solubility)

This gold-standard method determines the intrinsic solubility of a solid compound.

  • Procedure:
    • Add an excess of the solid indole derivative to a vial containing the aqueous buffer.
    • Shake or stir the suspension for a sufficient time (often 24-48 hours) to reach equilibrium at a controlled temperature.
    • Separate the undissolved solid from the saturated solution by filtration or centrifugation.
    • Quantify the concentration of the compound in the supernatant using a suitable analytical method, such as UV spectroscopy or HPLC. [5]
  • Application: Provides the most accurate measure of intrinsic solubility for lead compounds.

Experimental Workflow: From Compound to Reliable Assay

The diagram below outlines the logical workflow for preparing and testing indole derivatives, incorporating strategies to manage low solubility.

Start Indole Derivative InSilico In Silico Screening Start->InSilico StockSol Prepare DMSO Stock Solution InSilico->StockSol Promising candidate AqDilution Dilute into Aqueous Buffer StockSol->AqDilution CheckTurbidity Check for Precipitation/ Turbidity AqDilution->CheckTurbidity Proceed Proceed to Biological Assay CheckTurbidity->Proceed Solution Clear Troubleshoot Troubleshoot Low Solubility CheckTurbidity->Troubleshoot Precipitation Observed Troubleshoot->StockSol e.g., Reduce stock conc. Troubleshoot->AqDilution e.g., Add cosolvent/ surfactant

Frequently Asked Questions (FAQs)

Q1: My indole derivative precipitated upon dilution into the assay buffer. What can I do?

  • Reduce DMSO Stock Concentration: If possible, start with a more concentrated stock to lower the final DMSO volume while maintaining the test concentration. [3]
  • Use a Cosolvent: Consider adding a small percentage of a biocompatible cosolvent like ethanol, polyethylene glycol (PEG), or cyclodextrins to the assay buffer to enhance solubility.
  • Employ Surfactants: Add low concentrations of non-ionic surfactants (e.g., Tween 80) to the buffer to help solubilize hydrophobic compounds.

Q2: How can I obtain a reliable IC₅₀ value for a poorly soluble compound?

  • Verify Solubility Limit: First, determine the compound's kinetic solubility in the exact assay medium. The highest tested concentration in your dose-response curve must be below this limit.
  • Monitor for Precipitation: Always include visual or turbidity checks at the end of the assay. Anomalous or "flat" dose-response curves can indicate precipitation.
  • Report with Caveats: Clearly state the compound's solubility limit in the experimental section. An IC₅₀ value that is at or above the solubility limit should be interpreted with caution.

Q3: Which positions on the indole ring are best for modification to improve solubility without losing activity? Research indicates that certain positions on the indole scaffold are promising:

  • The N1 position is a common site for introducing solubilizing groups like acetyl (e.g., 1-COCH₃). [1] [2]
  • The C5 position is a key target. Introducing groups like methoxy (5-OCH₃) has been linked to enhanced cytotoxic activity and favorable properties. [1] [6] [2] Recent synthetic methods now allow more accessible C5 functionalization. [6]

References

reproducibility issues indole-2-carboxylic acid synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Synthesis & Troubleshooting

Here are answers to some frequently encountered questions during the synthesis of indole-2-carboxylic acid and its derivatives.

  • Q1: How can I improve the yield of N-alkylation on the indole ring? The yield of N-alkylation is highly dependent on the reactivity of the alkylating agent and the reaction conditions. One study found that using tosyl glycerol carbonate (TGC) as an alkylating agent in DMF with Cs₂CO₃ as a base at 60°C provided significantly better yields (up to 80%) compared to other agents like mesyl glycerol carbonate (MGC) or reactions run at higher temperatures, which can lead to product decomposition [1]. Precise temperature and time control are critical.

  • Q2: What is a key structural feature of indole-2-carboxylic acid for developing HIV-1 integrase inhibitors? The indole nitrogen atom and the oxygen atoms from the 2-carboxyl group are essential as they form a chelating core that binds to two Mg²⁺ ions within the active site of the HIV-1 integrase enzyme. This chelation is a fundamental mechanism of action for this class of inhibitors [2].

  • Q3: My Fischer indole synthesis gives multiple by-products. Are there modern alternatives? Yes, recent reviews highlight that alongside classical Fischer synthesis, modern methods have been developed to enhance efficiency. These include transition-metal catalysis, photocatalysis, and electrocatalysis [3]. These innovative techniques can provide better control, reduce side reactions, and offer more sustainable synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

The table below summarizes specific problems, their potential causes, and evidence-based solutions from recent literature.

Problem Description Potential Cause Proposed Solution & Citations
Low yield in N-alkylation step Suboptimal alkylating agent; incorrect temperature or reaction time. Use TGC (tosyl glycerol carbonate) at 60°C in DMF with Cs₂CO₃. Avoid higher temps and extended reaction times to prevent decomposition [1].
Poor chelation efficiency in active site Inadequate metal-binding pharmacophore in molecular design. Ensure the scaffold (e.g., indole-2-carboxylic acid) has heteroatoms (N, O) positioned to form a bis-bidentate chelation with two Mg²⁺ ions [2].
Difficulty accessing derivatized indole scaffolds Lack of divergent synthetic routes from a common intermediate. Start from a functionalized intermediate like ethyl 1H-indole-2-carboxylate. Its ester and N-position can be further modified to create a diverse library of compounds [1].

Experimental Protocols from Recent Literature

For reproducibility, here are detailed methodologies for key reactions involving the indole-2-carboxylic acid scaffold.

Protocol 1: Synthesis of N-Glycerylated Indole Intermediate

This protocol is crucial for building complex fused indole systems like oxazino[4,3-a]indoles [1].

  • Alkylation Reaction:
    • Reactants: Ethyl 1H-indole-2-carboxylate (e.g., 3a), tosyl glycerol carbonate (TGC, 2a).
    • Conditions: Use 1.5 equivalents of Cs₂CO₃ as a base in DMF as solvent.
    • Temperature and Time: Stir the reaction mixture at 60°C for 3 hours. Monitoring by TLC is recommended to ensure complete consumption of the starting indole.
    • Work-up: After completion, the mixture is poured into ice water and extracted with an organic solvent like ethyl acetate. The organic layer is dried and concentrated to obtain the alkylated product (4a).
    • Reported Yield: 65% for compound 4a [1].
Protocol 2: In Vitro Assay for HIV-1 Integrase Inhibition

This bioassay is used to evaluate the efficacy of synthesized indole-2-carboxylic acid derivatives [2].

  • Procedure:
    • Inhibition Test: The inhibitory activity against the strand transfer step of HIV-1 integrase is measured using a commercial HIV-1 integrase assay kit.
    • Measurement: The assay quantifies the integration of viral DNA (vDNA) into the host genome in the presence of the test compound.
    • Data Analysis: The concentration required to inhibit the strand-transfer process by 50% is reported as the IC₅₀ value. For example, the derivative 17a from the study showed potent activity with an IC₅₀ of 3.11 µM [2].

Workflow for Troubleshooting Synthesis

The diagram below outlines a logical approach to diagnosing and resolving common synthesis problems.

Start Start: Low Yield or Poor Selectivity Step1 Check N-Alkylation Conditions Start->Step1 Step2 Evaluate Metal Chelating Group Start->Step2 Step3 Review Derivative Synthesis Path Start->Step3 Sol1 Use TGC at 60°C in DMF with Cs₂CO₃ base [1] Step1->Sol1 Sol2 Verify indole-2-carboxylate scaffold can chelate two Mg²⁺ ions [2] Step2->Sol2 Sol3 Use ethyl indole-2-carboxylate as a versatile intermediate [1] Step3->Sol3

References

5-Bromo-1H-indole-2-carboxylic acid vs other indole derivatives HIV-1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Indole-2-Carboxylic Acid as an Integrase Inhibitor

The indole-2-carboxylic acid scaffold has been identified as a promising structure for developing novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). The table below summarizes key experimental data for the parent compound and several of its optimized derivatives [1] [2].

Compound Name/Structure Key Structural Features HIV-1 IN Strand Transfer IC₅₀ (μM) Experimental Model (In vitro)
Indole-2-carboxylic acid (Core scaffold) Base structure 32.37 ± 4.51 HIV-1 integrase assay kit
Compound 4a N1-Benzyl substitution 10.06 ± 0.56 HIV-1 integrase assay kit
Compound 16h C5 halogenated benzene ring 8.68 ± 0.77 HIV-1 integrase assay kit
Compound 17a C6 halogenated benzene ring 3.11 ± 0.18 HIV-1 integrase assay kit
Raltegravir (Reference drug) Approved INSTI 0.06 ± 0.04 HIV-1 integrase assay kit

The design strategy for these inhibitors is based on two key interactions [1] [2]:

  • Metal Chelation: The nitrogen of the indole ring and the oxygen atoms of the 2-carboxylic acid group work together to chelate the two Mg²⁺ ions in the integrase active site.
  • π-Stacking: Extending the core structure with aromatic groups (e.g., a halogenated benzene ring at the C5 or C6 position) enables a π-π stacking interaction with the viral DNA terminus (dC20/dA21), which significantly enhances inhibitory activity [1].

The following diagram illustrates the mechanism of action of these derivatives, which target the strand transfer step catalyzed by HIV-1 integrase.

G A Viral cDNA (Processed) C HIV-1 Integrase Enzyme A->C Binds B Host Chromosomal DNA B->C Binds D Strand Transfer Reaction C->D E Integrated Viral DNA D->E F Indole-2-carboxylic Acid Derivative F->C Inhibits F->D Blocks

Other Promising Indole Derivatives Targeting HIV

Research into indole-based HIV inhibitors extends beyond integrase. The table below highlights other derivatives with activity against different viral targets, demonstrating the versatility of the indole scaffold [3] [4] [5].

Compound Class / Example Primary Molecular Target Reported Activity Experimental Model

| Indolylarylsulfones (IASs) e.g., Compound 26 | Reverse Transcriptase (RT) / Non-Nucleoside RT Inhibitors (NNRTIs) | EC₅₀ = 4.3 nM (WT HIV-1) Activity against mutant strains (K103N, Y181C, etc.) [5] | Cell-based assays (MT-4) | | 3-[(Tetrazol-5-yl)methine-N-benzylamine)]-1H-indole e.g., Compound 10i | Viral entry (gp120) [4] | IC₅₀ = 10.6 nM SI > 18,000 [4] | Cell-based assays (HIV-1 subtype B) | | Indole-based HIV-1 Protease Inhibitors e.g., Virtual screening hit | HIV-1 Protease | Docking Binding Energy = -13.65 kcal/mol (comparable to Amprenavir) [5] | In silico docking (PDB: 3NU3) |

Key Experimental Protocols

To evaluate and compare the activity of indole derivatives, researchers employ several standard experimental protocols:

  • HIV-1 Integrase Inhibition Assay: An in vitro assay using a kit that quantifies the strand transfer activity of HIV-1 integrase. Inhibitors are tested at various concentrations, and the IC₅₀ value (concentration required to inhibit enzyme activity by 50%) is determined [1] [2].
  • Cell-Based Antiviral Assays: Compounds are tested in cell lines (e.g., MT-4 cells) infected with HIV-1. The EC₅₀ (effective concentration reducing viral replication by 50%) and CC₅₀ (cytotoxic concentration reducing cell viability by 50%) are measured to calculate the Selectivity Index (SI = CC₅₀/EC₅₀), a critical metric for therapeutic window [4] [5].
  • Molecular Docking and Dynamics Simulations: Computational methods are used to predict the binding mode and affinity of a compound to a target protein (e.g., integrase, reverse transcriptase). Docking predicts the binding pose, while molecular dynamics (MD) simulations (e.g., 100 ns) assess the stability of the ligand-protein complex over time [3] [5].

Research Implications and Future Directions

The data indicates that while the simple indole-2-carboxylic acid scaffold shows moderate activity, strategic structural modifications can significantly enhance potency. The most promising strategies include:

  • Introducing hydrophobic aromatic rings at the C5 or C6 position for π-stacking with viral DNA [1].
  • Exploring substitutions on the N1 nitrogen to improve binding interactions and pharmacokinetic properties [1] [2].
  • Targeting multiple stages of the HIV-1 life cycle, including entry, reverse transcription, and integration, with different indole derivatives [3] [4] [5].

References

IC50 value comparison indole-2-carboxylic acid integrase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Experimental IC50 Values of Indole-2-Carboxylic Acid Derivatives

Compound IC50 Value (μM) Experimental Context
Initial Hit (Compound 3) [1] 3.11 μM Inhibited strand transfer activity of HIV-1 integrase [2].
Optimized Derivative (Compound 20a) [1] 0.13 μM Markedly increased integrase inhibitory effect after structural optimization [1].

Experimental Protocols and Mechanism of Action

The data in the table was generated through specific biochemical and computational methods.

  • Primary Assay for IC50 Measurement: The HIV-1 integrase strand transfer inhibition assay is used to determine IC50 values [2] [1]. This experiment evaluates the compound's ability to block the key step where viral DNA is inserted into the host genome.
  • Mechanism Exploration via Molecular Docking: Binding mode analyses reveal that these derivatives work by chelating the two Mg²⁺ ions in the integrase active site with their indole core and carboxyl group [2] [1]. Optimized compounds like 20a feature extensions that interact with a hydrophobic cavity near the active site, enhancing potency [1].

Comparative Context with Approved INSTIs

Indole-2-carboxylic acid derivatives are emerging candidates, while several Integrase Strand Transfer Inhibitors (INSTIs) are already FDA-approved for HIV treatment [3] [4].

  • Approved INSTIs: First-generation: Raltegravir, Elvitegravir. Second-generation: Dolutegravir, Bictegravir, Cabotegravir [3] [4].
  • Efficacy and Resistance: Second-generation INSTIs like Dolutegravir are cornerstone treatments due to high potency and resilience against some resistant HIV strains [3]. Research into new scaffolds like indole-2-carboxylic acid aims to overcome resistance mutations that can emerge against current drugs [1] [4].

Research Workflow for Inhibitor Development

The diagram below outlines the key stages in the discovery and profiling of these experimental inhibitors.

Start Start: Identify Potential Scaffold VS Molecular Docking Virtual Screening Start->VS Synth Chemical Synthesis & Structural Optimization VS->Synth InVitro In-Vitro Assay (Strand Transfer IC50) Synth->InVitro Mech Binding Mode Analysis InVitro->Mech Next Further Optimization & Profiling Mech->Next

Key Insights for Researchers

  • Promising Scaffold: Indole-2-carboxylic acid is a validated scaffold for developing novel HIV-1 INSTIs, with significant potency improvements possible through structural optimization [1].
  • Early-Stage Research: These compounds are in the preclinical discovery phase [2] [1]. Extensive profiling is needed to assess their drug-like properties and efficacy in cellular or animal models.
  • Focus on Resistance: A primary driver for developing new INSTI scaffolds is to combat drug resistance. Future work on these derivatives will need to evaluate their efficacy against HIV strains resistant to current INSTIs [4].

References

Binding Mode and Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for selected derivatives, highlighting how structural changes affect potency.

Compound IC₅₀ (μM) for HIV-1 Integrase Inhibition Key Structural Features and Proposed Binding Interactions
Indole-2-carboxylic acid (1) 32.37 ± 4.51 [1] Core scaffold; indole nitrogen & carboxyl group chelate two Mg²⁺ ions; π-stacking with viral DNA base dA21 [1].
Compound 17a 3.11 ± 0.18 [1] C6 halogenated benzene extension; enhanced π-π stacking with viral DNA base dC20, better filling hydrophobic cavity [1].
Compound 16h 8.68 ± 0.77 [1] C3 hydrophobic pharmacophore; fills hydrophobic cavity adjacent to the β4–α2 connector [2].
Raltegravir (RAL) 0.06 ± 0.04 [1] Approved drug; reference compound for activity comparison [1].

The design strategy focuses on three key regions of the molecule to improve binding and inhibition [2]:

  • Metal Chelating Core: The indole nitrogen and the carboxyl group at the C2 position work together to chelate the two Mg²⁺ ions in the active site [1].
  • Hydrophobic Cavity Binding: Adding bulky hydrophobic groups at the C3 position fills an adjacent hydrophobic cavity, improving van der Waals interactions [2].
  • Viral DNA Interaction: Introducing a halogenated benzene ring at the C5 or C6 position enables strong π-π stacking with the 3'-terminal adenosine (dC20/dA21) of the viral DNA, a critical interaction for high potency [1].

Molecular Docking and Binding Mechanism

The following diagram illustrates the key binding interactions of a potent indole-2-carboxylic acid derivative within the active site of HIV-1 integrase, based on molecular docking studies [1]:

G Compound Compound 17a Mg1 Mg²⁺ Ion Compound->Mg1  Chelation Mg2 Mg²⁺ Ion Compound->Mg2  Chelation dC20 vDNA (dC20) Compound->dC20 π-π Stacking IN Integrase Active Site Mg1->IN Coordination Mg2->IN Coordination

This visualization shows that the inhibitor's binding is stabilized by direct metal chelation and key interactions with viral DNA components. The C6 halogenated benzene ring in compound 17a provides a significant boost in potency by strengthening the π-π stacking interaction with the viral DNA base dC20, better mimicking the binding mode of advanced INSTIs like Dolutegravir [1].

Experimental Protocols for Validation

The following diagram outlines a general workflow for experimentally validating the binding mode of these inhibitors, from computational prediction to biochemical and cellular assays:

G Start Molecular Docking (Predicted Pose) A In Vitro Integrase Assay (Strand Transfer Inhibition) Start->A B Cytotoxicity Assay (MT-4 Cells) A->B IC₅₀ Determination C Binding Mode Analysis (Mutagenesis, Crystallography) B->C Selective Index Result Validated Binding Mode C->Result

To validate the proposed binding mode, researchers used these key experimental methods [1]:

  • Molecular Docking: Initial poses were generated by docking compounds into the crystal structure of the HIV-1 integrase complex (PDB ID: 6PUY), with the original substrate's location used as the docking site [1].
  • In Vitro Integrase Assay: The strand transfer inhibitory activity (reported as IC₅₀) was measured using a commercial HIV-1 integrase assay kit. This biochemical test directly confirms the compound's ability to block the key catalytic function of the enzyme [1].
  • Cytotoxicity Assay: The selective cytotoxicity of compounds was evaluated using MT-4 cells, with the CC₅₀ (50% cytotoxic concentration) reported. This ensures that the inhibitory activity is not due to general cell poisoning [1].

Key Insights for Researchers

  • Scaffold Potential: Indole-2-carboxylic acid provides a versatile, synthetically accessible core for developing novel INSTIs, helping to overcome drug resistance [1] [2].
  • Interaction Synergy: High potency is achieved by combining the essential metal chelation with additional hydrophobic and π-stacking interactions, rather than relying on chelation alone [1].
  • Beyond HIV-1 Integrase: The indole-2-carboxylic acid motif shows broad relevance. It's used to synthesize functional metal complexes (Ni(II), Cd(II)) that interact strongly with DNA and serum albumin, indicating its general utility in designing bioactive molecules [3]. Other studies also explore its potential as an antioxidant through molecular docking and dynamics simulations [4].

References

Biological Activity Comparison of Indole-2-Carboxylic Acid vs. Ester Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Biological Target / Activity Core Scaffold / Key Compound Potency (IC₅₀ or Kᵢ) & Experimental Data Role of -COOH vs. -COOR (Ester)
HIV-1 Integrase Inhibition [1] [2] Indole-2-carboxylic acid (1) IC₅₀ = 32.37 μM (Strand transfer assay) [1] [2] Acid is critical. Docking studies show the indole nitrogen and carboxyl group chelate two Mg²⁺ ions in the enzyme's active site [1] [2].
Optimized acid derivative 17a IC₅₀ = 3.11 μM (Strand transfer assay). Raltegravir (control drug) IC₅₀ = 0.06 μM [1] [2] Further optimization introduced a halogenated benzene ring at C6 for π-π stacking with viral DNA, but the acid group at C2 was retained [1] [2].
IDO1/TDO Dual Inhibition [3] 6-acetamido-indole-2-carboxylic acid derivatives Most potent dual inhibitor 9o-1: IDO1 IC₅₀ = 1.17 μM, TDO IC₅₀ = 1.55 μM [3] The acid derivatives were synthesized and evaluated as the active inhibitors. The ester form is not mentioned as being active in this context [3].
Mcl-1 Inhibition (Cancer) [4] Indole-2-carboxylic acids (e.g., A-1210477, AZD5991) A-1210477 binds Mcl-1 with Kᵢ = 0.45 nM [4] The acid is essential for high-affinity binding. The scaffold was derived from a high-throughput screen, and the acid group is a key pharmacophore for interaction with the target protein Mcl-1 [4].
CB1 Receptor Allosteric Modulation [5] Indole-2-carboxamides (e.g., Org27569) Org27569 is a potent negative allosteric modulator (NAM) with allosteric affinity (pKᴮ) = 7.57 [5] The amide derivative is the active form. The synthesis of these modulators often uses indole-2-carboxylic acid esters (e.g., ethyl ester) as protected intermediates en route to the final active amide [5].

Experimental Methodologies

The biological data in the table above were generated using standard and validated experimental protocols. Here is a brief overview of the key methodologies:

  • HIV-1 Integrase Strand Transfer Assay: This assay quantitatively measures the inhibition of the strand transfer step of HIV-1 integrase activity. An HIV-1 integrase assay kit is typically used, where the concentration required to inhibit the strand transfer by 50% (IC₅₀) is determined [1] [2].
  • Cell Viability/Cytotoxicity (CC₅₀) Assay: This test determines the compound's toxicity to cells (e.g., MT-4 cells). The concentration that inhibits cell proliferation by 50% (CC₅₀) is measured, often using established assays like MTT, to assess the compound's therapeutic window [1] [2].
  • Binding Affinity Assays (e.g., for Mcl-1): For targets like Mcl-1, binding affinity (Kᵢ) is often determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay. This method measures the displacement of a fluorescently labeled probe from the target protein by the test compound [4].
  • Molecular Docking: Computational docking studies are used to predict the binding mode of a compound within a protein's active site. For example, indole-2-carboxylic acid was docked into the crystal structure of HIV-1 integrase (PDB: 6PUY) to visualize its interactions with the Mg²⁺ ions and viral DNA [1] [2].

Structural & Functional Relationships

The following diagram illustrates the primary mechanism and design strategy for one of the key activities of indole-2-carboxylic acids.

Scaffold Indole-2-Carboxylic Acid Scaffold Mechanism Key Mechanism: Chelation of Mg²⁺ Ions Scaffold->Mechanism Strategy1 Strategy I: Hydrophobic Extension (Introduce bulky group at C3) Mechanism->Strategy1 Strategy2 Strategy II: Metal Binding Optimization (Modify C2 carboxyl group) Mechanism->Strategy2 Strategy3 Strategy III: DNA Interaction (Add halogenated phenyl at C5/C6) Mechanism->Strategy3 Outcome Outcome: Potent Enzyme Inhibitor (e.g., HIV-1 Integrase, IDO1/TDO) Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Key Takeaways for Researchers

  • Acid for Direct Target Engagement: The indole-2-carboxylic acid (-COOH) form is typically essential for activity when the mechanism of action involves metal chelation, such as with HIV-1 integrase or IDO1/TDO enzymes. The carboxyl group, often with the indole nitrogen, forms critical bonds with magnesium ions (Mg²⁺) in the enzyme's active site [1] [2] [3].
  • Ester as a Synthetic Tool: The ester derivatives (-COOR) are primarily valuable as synthetic intermediates or probes in Structure-Activity Relationship (SAR) studies. They are used to explore the steric and electronic tolerance of the binding pocket or as protected forms of the acid that can be readily converted to other functional groups, such as the active amides found in CB1 receptor allosteric modulators [5].
  • Synergy with Hydrophobic Moieties: High potency is often achieved not only by the acid group but also by introducing specific hydrophobic extensions (e.g., at the C3, C5, or C6 positions of the indole ring) that interact with adjacent hydrophobic pockets or viral DNA, as demonstrated by the optimized HIV-1 integrase inhibitor 17a [1] [2].

References

×

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

238.95819 Da

Monoisotopic Mass

238.95819 Da

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7254-19-5

Wikipedia

5-Bromoindole-2-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types